Technical Documentation Center

Benzenamine, 2-(azidomethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzenamine, 2-(azidomethyl)-
  • CAS: 59319-58-3

Core Science & Biosynthesis

Foundational

Benzenamine, 2-(azidomethyl)-: A Bifunctional Synthon for Orthogonal Synthesis and Heterocyclic Drug Discovery

Executive Summary In modern drug development and synthetic organic chemistry, the demand for versatile, bifunctional building blocks is paramount. Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-(azidomethyl)ani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the demand for versatile, bifunctional building blocks is paramount. Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-(azidomethyl)aniline or o-aminobenzyl azide) represents a highly privileged scaffold. By combining a nucleophilic aniline moiety with a bioorthogonal azidomethyl group on a single benzene ring, this molecule enables tandem reactions, complex intramolecular cyclizations, and regioselective click chemistry.

This technical whitepaper provides an in-depth analysis of the molecular structure, orthogonal reactivity, and validated experimental protocols for utilizing 2-(azidomethyl)aniline in advanced synthetic workflows.

Physicochemical Profiling & Structural Analysis

The structural uniqueness of 2-(azidomethyl)aniline lies in the ortho-relationship between its two functional groups. This proximity is not merely a structural feature; it is the thermodynamic driver for tandem cyclization reactions, allowing the molecule to act as a direct precursor to complex N-heterocycles such as quinazolines, indoles, and benzotriazepines.

According to structural data from [1], the free base is an oil at room temperature, which can complicate long-term storage due to the inherent reactivity of the azide group. Consequently, it is frequently synthesized and stored as a hydrochloride salt to enhance bench stability and prevent spontaneous degradation[2].

Table 1: Core Physicochemical Properties
PropertyValueStructural Significance
IUPAC Name 2-(azidomethyl)anilineDefines the ortho-substitution pattern.
Chemical Formula C₇H₈N₄High nitrogen content (37.8%); handles require care.
Molecular Weight 148.17 g/mol Low molecular weight ideal for fragment-based drug discovery.
CAS Number 59319-58-3 (Free Base)Primary identifier for the neutral compound[3].
CAS Number (HCl Salt) 2680530-79-2Preferred form for long-term stability and handling[4].
SMILES C1=CC=C(C(=C1)CN=[N+]=[N-])NHighlights the terminal azide and primary amine.

Mechanistic Reactivity & Bifunctional Utility

The true value of 2-(azidomethyl)aniline lies in its orthogonal reactivity . The amine and the azide can be addressed independently under specific reaction conditions without cross-interference, or they can be triggered sequentially to form fused ring systems.

The Azide Moiety: Bioorthogonal Click & Staudinger Pathways

The aliphatic azide (-CH₂N₃) is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). When reacted with terminal alkynes, it yields 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity[5]. Alternatively, the azide can undergo a Staudinger reduction using triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, a critical step for Aza-Wittig ring closures.

The Aniline Moiety: Nucleophilic Functionalization

The primary aromatic amine (-NH₂) is highly nucleophilic. It can be readily acylated, alkylated, or subjected to Buchwald-Hartwig cross-coupling. Because the amine is conjugated with the aromatic ring while the azide is insulated by a methylene spacer, their electronic properties are distinct, allowing for highly chemoselective functionalization.

Reactivity Core 2-(azidomethyl)aniline Azide Azide Moiety (-CH2N3) Core->Azide Amine Aniline Moiety (-NH2) Core->Amine CuAAC CuAAC Click Chemistry (1,2,3-Triazoles) Azide->CuAAC Staudinger Staudinger Reduction (Aza-Wittig) Azide->Staudinger Amidation Amidation / Coupling Amine->Amidation Heterocycles N-Heterocycle Synthesis (Quinazolines, Indoles) Staudinger->Heterocycles Intramolecular Cyclization Amidation->Heterocycles Tandem Reaction

Figure 1: Bifunctional reactivity pathways of 2-(azidomethyl)aniline enabling orthogonal synthesis.

Quantitative Yield & Reaction Parameters

To guide synthetic planning, Table 2 summarizes the established quantitative parameters for the most common transformations involving 2-(azidomethyl)aniline.

Table 2: Reaction Parameters and Expected Yields
Reaction PathwayReagents / CatalystsSolvent SystemTemp / TimeTypical Yield
CuAAC (Triazole) CuSO₄ (5 mol%), NaAsc (10 mol%)t-BuOH / H₂O (1:1)RT / 2–4 h85–95%
Staudinger Reduction PPh₃ (1.1 eq), H₂O (10 eq)THFRT / 12 h80–90%
Tandem Aza-Wittig PPh₃ (1.2 eq), Acyl ChlorideTolueneReflux / 8 h75–85%
Amidation R-COCl, Et₃N (1.5 eq)DCM0 °C to RT / 3 h90–98%

Validated Experimental Workflows

The following protocols are designed as self-validating systems . By understanding the causality behind the reagent choices and observing specific physical changes, researchers can ensure the integrity of the reaction in real-time.

Protocol A: Regioselective Synthesis of 1,2,3-Triazoles via CuAAC

Causality & Design: The use of a biphasic t-butanol/water system is critical. It solubilizes both the organic azide/alkyne and the inorganic copper salts, facilitating interfacial catalysis. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of the terminal alkynes[6].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(azidomethyl)aniline (1.0 mmol) and the desired terminal alkyne (1.05 mmol) in 10 mL of a 1:1 mixture of t-BuOH and deionized water.

  • Catalyst Initiation: Add Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%). The solution will take on a distinct pale blue tint.

  • Reduction & Activation: Slowly add Sodium ascorbate (0.10 mmol, 10 mol%).

    • Self-Validation Checkpoint: The solution must transition from pale blue to pale yellow or colorless within 60 seconds. This color shift confirms the successful generation of Cu(I). If the solution remains blue, the ascorbate is likely degraded, and the catalytic cycle will fail.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the azide spot (which can be visualized using a triphenylphosphine/ninhydrin stain) indicates completion.

  • Workup: Dilute with 20 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Preparation Equimolar Azide & Alkyne Step2 Step 2: Catalysis CuSO4 + Sodium Ascorbate Step1->Step2 Step3 Step 3: Reaction Stir at RT, 2-4 hrs Step2->Step3 Step4 Step 4: Workup Extraction & Washing Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for CuAAC click chemistry.

Protocol B: Tandem Staudinger/Aza-Wittig Cyclization to Quinazolines

Causality & Design: This protocol leverages the proximity of the aniline to the azidomethyl group. First, the aniline is acylated. Then, PPh₃ reduces the azide to an iminophosphorane. Because the newly formed iminophosphorane is in close spatial proximity to the amide carbonyl, an intramolecular Aza-Wittig reaction occurs spontaneously upon heating, expelling triphenylphosphine oxide (OPPh₃) and yielding a fused quinazoline ring.

Step-by-Step Methodology:

  • Acylation: React 2-(azidomethyl)aniline (1.0 mmol) with an acyl chloride (1.1 mmol) in DCM (10 mL) using Triethylamine (1.5 mmol) as a base at 0 °C. Stir for 2 hours.

  • Intermediate Isolation: Wash with saturated NaHCO₃, dry, and concentrate to yield the intermediate N-(2-(azidomethyl)phenyl)amide.

  • Staudinger Reduction: Dissolve the intermediate in anhydrous Toluene (15 mL). Add Triphenylphosphine (1.2 mmol) in one portion at room temperature.

    • Self-Validation Checkpoint: Immediate evolution of nitrogen gas (visible bubbling) must occur. This is the thermodynamic signature of the azide collapsing into the iminophosphorane. Cessation of bubbling indicates the complete consumption of the azide.

  • Aza-Wittig Cyclization: Attach a reflux condenser and heat the reaction to 110 °C (reflux) for 8 hours. The thermal energy drives the intramolecular attack of the iminophosphorane onto the amide carbonyl.

  • Purification: Cool to room temperature, concentrate the toluene, and purify via flash chromatography to separate the desired quinazoline derivative from the OPPh₃ byproduct.

References

  • PubChem. "Benzenamine, 2-(azidomethyl)-". National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "2-(azidomethyl)aniline hydrochloride — Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]

  • Researcher.life. "MIP for Regioselective Huisgen 1,3-Dipolar Cycloaddition Reaction". Synfacts. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of 2-(Azidomethyl)aniline

Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(Azidomethyl)aniline (al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(Azidomethyl)aniline (also known as 2-aminobenzyl azide) is a highly versatile, ortho-substituted arene that seamlessly integrates two orthogonal reactive centers: a nucleophilic primary amine and a click-ready aliphatic azide.

This whitepaper provides an in-depth technical guide on the physical properties, thermodynamic safety profiles, and validated synthetic workflows for 2-(azidomethyl)aniline. By detailing the causality behind specific reagent selections and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers leveraging this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and advanced heterocyclic assembly.

Physical and Chemical Properties

Understanding the physicochemical parameters of 2-(azidomethyl)aniline is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The proximity of the amine and azide groups allows for unique ortho-effect chemistry but also demands careful handling due to the inherent instability of the azide moiety.

Quantitative Data Summary
PropertyValueClinical/Chemical Significance
IUPAC Name 2-(Azidomethyl)anilineStandard nomenclature
PubChem CID Primary compound identifier [1]
Molecular Formula C₇H₈N₄Determines thermodynamic stability
Molecular Weight 148.17 g/mol Low molecular weight fragment
Exact Mass 148.0749 g/mol High-resolution MS targeting
XLogP3 1.4Favorable lipophilicity for cellular assays
H-Bond Donors 1 (Primary Amine)Capable of directing metal catalysts
H-Bond Acceptors 3Enhances aqueous solubility in biphasic click reactions
Topological Polar Surface Area 75.8 ŲOptimal for membrane permeability in drug design

Thermodynamic Safety and Handling Protocols

Expert Insight: The trustworthiness of any azide-based protocol hinges on rigorous safety evaluations. The stability of an organic azide is generally estimated using the (C+O)/N ratio. For 2-(azidomethyl)aniline:

  • Carbon (C): 7

  • Oxygen (O): 0

  • Nitrogen (N): 4

  • Ratio: (7+0)/4=1.75

Causality: A ratio below 3.0 indicates a high density of energetic nitrogen bonds, making the neat compound potentially explosive under thermal or physical shock. Consequently, 2-(azidomethyl)aniline must never be concentrated to absolute dryness or exposed to temperatures exceeding 80 °C. It is standard practice to handle the compound as a dilute solution in organic solvents or to precipitate it as a hydrochloride salt (2-(azidomethyl)aniline hydrochloride) to significantly enhance its benchtop stability.

Mechanistic Synthesis Pathway

The synthesis of 2-(azidomethyl)aniline requires high chemoselectivity to prevent the premature reduction or decomposition of the azide group. The most robust route begins with 2-nitrobenzyl bromide.

Synthesis A 2-Nitrobenzyl bromide B 2-Nitrobenzyl azide A->B NaN3, DMF SN2 Substitution C 2-(Azidomethyl)aniline B->C SnCl2·2H2O, EtOH Selective Reduction

Synthesis pathway of 2-(azidomethyl)aniline via selective reduction.

Causality in Reagent Selection:
  • Azidation: Sodium azide (NaN₃) in N,N-Dimethylformamide (DMF) is utilized because the polar aprotic nature of DMF leaves the azide anion unsolvated and highly nucleophilic, driving the Sₙ2 reaction to completion rapidly.

  • Selective Reduction: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated. Palladium-catalyzed hydrogenation will indiscriminately reduce both the nitro group and the aliphatic azide, yielding 2-aminobenzylamine. Instead, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is employed. SnCl₂ operates via a single-electron transfer mechanism that is highly specific to the aromatic nitro group, leaving the aliphatic azide completely intact.

Applications: Click Chemistry and Heterocycle Assembly

2-(Azidomethyl)aniline is a premier substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the amine remains unreactive during the click process, the resulting 1-(2-aminobenzyl)-1H-1,2,3-triazole serves as an advanced intermediate.

Recent literature highlights the use of molecularly imprinted polymers (MIPs) as nanoreactors to drive the 1,3-dipolar cycloaddition of 2-aminobenzyl azide with ethyl propiolate, achieving remarkable regioselectivity (). Post-click, the free aniline can be condensed with aldehydes or acyl chlorides to construct complex triazolo-fused quinazolines or macrocyclic peptidomimetics.

Application A 2-(Azidomethyl)aniline C CuAAC Reaction (CuSO4, NaAsc) A->C B Terminal Alkyne (e.g., Ethyl Propiolate) B->C D 1-(2-Aminobenzyl)-1H-1,2,3-triazole C->D Regioselective Cycloaddition E Post-Click Functionalization (Quinazoline/Macrocycle Assembly) D->E Amine Derivatization

CuAAC workflow utilizing 2-(azidomethyl)aniline for heterocycle assembly.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity and safety.

Protocol A: Chemoselective Synthesis of 2-(Azidomethyl)aniline

Objective: Convert 2-nitrobenzyl bromide to the target compound without azide degradation.

Step 1: Nucleophilic Azidation

  • Preparation: Dissolve 2-nitrobenzyl bromide (10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Reaction: Add sodium azide (12.0 mmol) in one portion. Validation: The solution will transition from clear to a pale yellow suspension as NaBr precipitates.

  • Monitoring: Stir at 25 °C for 4 hours. Confirm complete consumption of the starting material via TLC (Hexanes/EtOAc 8:2; UV active).

  • Workup: Quench by pouring into ice water (50 mL). Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo (water bath < 30 °C) to yield 2-nitrobenzyl azide.

Step 2: Mild Reduction

  • Preparation: Dissolve the crude 2-nitrobenzyl azide in absolute ethanol (30 mL).

  • Reaction: Add SnCl₂·2H₂O (40.0 mmol). Causality: A 4-fold molar excess is required to provide the 6 electrons necessary to fully reduce the nitro group to an amine.

  • Reflux: Heat the mixture to 70 °C for 2 hours.

  • Neutralization (Critical Step): Cool to room temperature and pour into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8. Validation: A thick white precipitate of tin oxides/hydroxides will form.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove tin salts. Extract the filtrate with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate carefully under reduced pressure to afford 2-(azidomethyl)aniline as a pale yellow oil. Store immediately at -20 °C.

Protocol B: Regioselective CuAAC (Click Reaction)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole using 2-(azidomethyl)aniline.

  • Solvent System: Dissolve 2-(azidomethyl)aniline (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL). Causality: This biphasic system optimally solubilizes both the organic substrates and the inorganic catalysts, stabilizing the Cu(I) intermediate.

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol) followed by CuSO₄·5H₂O (0.1 mmol). Causality: Sodium ascorbate acts as a sacrificial reductant, generating the catalytically active Cu(I) species in situ and preventing oxidative Glaser coupling of the alkyne.

  • Reaction: Stir vigorously at room temperature for 6–8 hours. Validation: The reaction mixture typically turns from pale blue to a bright yellow/green suspension as the triazole product precipitates.

  • Purification: Dilute with water (10 mL) and extract with dichloromethane (3 × 15 mL). Wash the organic layer with 10% aqueous NH₄OH to sequester and remove residual copper, dry over MgSO₄, and evaporate to yield the pure 1-(2-aminobenzyl)-1H-1,2,3-triazole.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12256639, Benzenamine, 2-(azidomethyl)-." PubChem. Available at:[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Available at:[Link]

Foundational

Comprehensive NMR Characterization and Spectral Assignment of 2-(Azidomethyl)aniline: A Technical Guide

Executive Summary Benzenamine, 2-(azidomethyl)-, commonly referred to as 2-aminobenzyl azide, is a highly versatile bifunctional building block. It features both a nucleophilic aniline moiety and a click-ready aliphatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, 2-(azidomethyl)-, commonly referred to as 2-aminobenzyl azide, is a highly versatile bifunctional building block. It features both a nucleophilic aniline moiety and a click-ready aliphatic azide. This structural duality makes it an essential precursor in advanced organic synthesis, particularly in1[1] and the development of triazole-based molecular scaffolds. Accurate structural elucidation of this compound is critical, as the proximity of the electron-donating amine and the electron-withdrawing azidomethyl group creates complex electronic shielding environments. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(azidomethyl)aniline, detailing predictive data, acquisition methodologies, and self-validating assignment logic.

Structural Elucidation & Quantitative Data

The molecular architecture of 2-(azidomethyl)aniline (C₇H₈N₄) consists of a benzene ring substituted at the 1-position with a primary amine (-NH₂) and at the 2-position (ortho) with an azidomethyl group (-CH₂-N₃). The electron-donating resonance of the amine significantly shields the ortho (C-6) and para (C-4) protons, while the azidomethyl group exerts a localized inductive effect.

The predictive NMR modeling below is grounded in empirical rules and comparative analysis of related positional isomers, such as the para-substituted 2[2].

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
-NH₂4.05br s2H-Amine protons
-CH₂-N₃4.30s2H-Azidomethyl protons
H-66.70dd1H8.0, 1.2Aromatic (ortho to NH₂)
H-46.75td1H7.5, 1.2Aromatic (para to NH₂)
H-57.10td1H7.5, 1.5Aromatic (meta to NH₂)
H-37.15dd1H7.5, 1.5Aromatic (ortho to CH₂N₃)
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment
C-752.5CH₂Azidomethyl carbon
C-6116.0CHAromatic CH
C-4118.5CHAromatic CH
C-2120.5CAromatic quaternary (C-CH₂N₃)
C-5129.0CHAromatic CH
C-3130.5CHAromatic CH
C-1145.5CAromatic quaternary (C-NH₂)

Experimental Workflow: Sample Preparation & NMR Acquisition

To achieve high-resolution spectra with baseline separation of the aromatic multiplets, strict adherence to sample preparation protocols is required. The following methodology is designed as a self-validating system, ensuring that experimental artifacts are minimized and structural claims are robustly supported.

NMR_Workflow Start Synthesize/Purify 2-(azidomethyl)aniline Solvent Select Deuterated Solvent (e.g., CDCl3) Start->Solvent Prep Prepare 5-10 mg Sample in 0.6 mL Solvent Solvent->Prep Standard Add Internal Standard (TMS at 0.00 ppm) Prep->Standard Acquisition Acquire 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Standard->Acquisition Processing Fourier Transform & Phase/Baseline Correction Acquisition->Processing Analysis Signal Assignment & Structural Validation Processing->Analysis

Experimental workflow for NMR sample preparation and spectral acquisition.

Protocol: High-Resolution NMR Acquisition
  • Sample Weighing & Dissolution : Weigh exactly 5.0 mg (for ¹H) to 20.0 mg (for ¹³C/2D) of high-purity 2-(azidomethyl)aniline. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is non-polar, highly solubilizing for anilines, and lacks exchangeable protons. Protic solvents (like Methanol-d₄) would undergo rapid deuterium exchange with the -NH₂ group, obscuring the amine signal entirely.

  • Filtration & Tube Loading : Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Removing paramagnetic particulate impurities prevents localized magnetic field inhomogeneities, ensuring sharp linewidths and accurate J-coupling resolution.

  • Locking, Tuning, and Shimming : Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Tune the probe and perform gradient shimming.

    • Causality: Precise shimming is critical for resolving the fine splitting (ortho ~7.5 Hz and meta ~1.2 Hz) in the tightly clustered aromatic region.

  • Pulse Sequence & Acquisition :

    • For ¹H NMR: Use a standard 90° pulse (zg30) with a relaxation delay (D1) of 2 seconds and 16 scans.

    • For ¹³C NMR: Use a proton-decoupled sequence (zgpg30) with D1 = 2-3 seconds and a minimum of 1024 scans.

    • For 2D NMR: Acquire COSY, HSQC, and HMBC using standard gradient-selected pulse programs.

    • Causality: Relying solely on 1D NMR leaves room for interpretive error. The combination of 1D and 2D techniques establishes a self-validating matrix where every assignment is cross-verified by scalar coupling (COSY) and through-bond magnetization transfer (HMBC).

Spectral Analysis & Self-Validating Assignment Logic

The assignment of 2-(azidomethyl)aniline relies on a matrix of 2D NMR techniques to cross-verify every structural claim, eliminating ambiguity.

¹H NMR Analysis: The aliphatic region is defined by a sharp singlet at ~4.30 ppm, characteristic of the methylene protons adjacent to the azide group. The amine protons appear as a broad singlet around 4.05 ppm. The broadness is caused by quadrupolar relaxation from the ¹⁴N nucleus and intermediate chemical exchange. In the aromatic region, the electron-donating -NH₂ group dictates the splitting pattern. H-6 (ortho to amine) is highly shielded (~6.70 ppm) and appears as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-4.

2D NMR (HMBC) Logic: To definitively prove the ortho substitution pattern and rule out meta or para isomers, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings.

HMBC_Correlations CH2 Azidomethyl Protons (H-7, ~4.3 ppm) C2 Aromatic Carbon C-2 (~120 ppm) CH2->C2 2J C1 Aromatic Carbon C-1 (~145 ppm) CH2->C1 3J C3 Aromatic Carbon C-3 (~130 ppm) CH2->C3 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) logic for 2-(azidomethyl)aniline.

If the synthesized compound is indeed the ortho isomer, the azidomethyl protons (H-7) will show a strong ³J correlation to the highly deshielded quaternary carbon bearing the amine (C-1, ~145.5 ppm). This specific magnetization transfer is the cornerstone of the self-validating structural proof, as a meta or para isomer would place C-1 outside the observable ³J coupling radius.

Applications in Drug Development and Chemical Biology

The precise characterization of 2-(azidomethyl)aniline is a prerequisite for its use in downstream applications. It is frequently utilized in3[3] and serves as a primary substrate in photoinitiated [3+2] cycloadditions. By verifying the integrity of the azidomethyl and aniline functional groups via NMR, researchers can confidently deploy this molecule in the synthesis of complex pharmaceutical libraries, bioconjugation hubs, and triazole-based molecular gels.

References

  • Gann, A. W., Amoroso, J. W., Einck, V. J., Rice, W. P., Chambers, J. J., & Schnarr, N. A. "A Photoinduced, Benzyne Click Reaction." Organic Letters, ACS Publications. URL:[Link]

  • Xu, L., et al. "Chemoselective Diazotransfer of Primary Aliphatic Amines into Azides Using Commercial Aryl Sulfonyl Azides." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Benzenamine, 2-(azidomethyl)-: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis

Executive Summary In modern organic synthesis and drug discovery, the demand for versatile, orthogonally reactive building blocks is paramount. Benzenamine, 2-(azidomethyl)- (CAS 59319-58-3), commonly referred to as 2-(a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the demand for versatile, orthogonally reactive building blocks is paramount. Benzenamine, 2-(azidomethyl)- (CAS 59319-58-3), commonly referred to as 2-(azidomethyl)aniline, represents a privileged bifunctional scaffold. It features two distinct nitrogenous functional groups: a hard, nucleophilic primary aniline and a soft, electrophilic/1,3-dipolar aliphatic azide. This orthogonal reactivity allows chemists to execute complex, tandem cyclizations and click-chemistry derivatizations without the need for protecting group manipulation.

This technical guide explores the mechanistic pathways, validated protocols, and strategic applications of 2-(azidomethyl)aniline, specifically focusing on its role in synthesizing 3,4-dihydroquinazolines and 1,2,3-triazole-aniline pharmacophores.

Strategic Workflow & Pathway Divergence

The synthetic utility of 2-(azidomethyl)aniline stems from its ability to undergo divergent reaction pathways based on the selected catalytic or thermal conditions. The primary pathways include the Staudinger/Aza-Wittig cascade, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and chemoselective reduction.

Workflow SM 2-(azidomethyl)aniline AzaWittig Staudinger / Aza-Wittig SM->AzaWittig 1. RCOCl 2. PPh3 Click CuAAC (Click) SM->Click Alkyne, Cu(I) Reduction Azide Reduction SM->Reduction PPh3/H2O Prod1 3,4-Dihydroquinazolines AzaWittig->Prod1 Prod2 1,2,3-Triazole-Anilines Click->Prod2 Prod3 2-(Aminomethyl)aniline Reduction->Prod3

Caption: Divergent synthetic pathways of 2-(azidomethyl)aniline.

The Staudinger / Aza-Wittig Cascade

The most powerful application of 2-(azidomethyl)aniline is its use in the tandem synthesis of nitrogen-containing heterocycles, particularly quinazoline derivatives, which are ubiquitous in kinase inhibitors and antifungal agents[1].

Mechanistic Causality

The reaction is initiated by the N-acylation of the aniline group. Subsequently, the azide is treated with triphenylphosphine (PPh₃). The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate rapidly extrudes nitrogen gas (N₂) to form a highly reactive iminophosphorane [2].

Because the iminophosphorane is positioned ortho to the newly formed amide carbonyl, an intramolecular Aza-Wittig reaction occurs. The basic iminophosphorane nitrogen attacks the electrophilic carbonyl carbon, forming a strained 4-membered oxazaphosphetane ring. Thermodynamically driven cycloreversion collapses this ring, yielding the stable C=N bond of a 3,4-dihydroquinazoline and extruding triphenylphosphine oxide (TPPO)[3].

Mechanism N_Acyl N-Acyl-2-(azidomethyl)aniline Phosphazide Phosphazide N_Acyl->Phosphazide + PPh3 Iminophosphorane Iminophosphorane Phosphazide->Iminophosphorane - N2 Oxazaphosphetane Oxazaphosphetane Iminophosphorane->Oxazaphosphetane Cyclization Product 3,4-Dihydroquinazoline Oxazaphosphetane->Product - O=PPh3

Caption: Mechanism of the intramolecular Staudinger/Aza-Wittig cascade.

Protocol 1: One-Pot Synthesis of 3,4-Dihydroquinazolines

This protocol is designed as a self-validating system to ensure high fidelity during complex cascade cyclizations.

  • Acylation: Dissolve 2-(azidomethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and cool the reaction to 0 °C. Dropwise add the desired acid chloride (1.1 eq).

    • Causality: Cooling prevents the exothermic degradation of the sensitive azide group during the rapid acylation event.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar primary amine spot will disappear completely, replaced by a less polar amide spot.

  • Staudinger Reduction: Perform a solvent exchange, replacing DCM with anhydrous toluene. Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

    • Causality: PPh₃ selectively attacks the azide without affecting the amide. Toluene is chosen as the solvent because its high boiling point is required for the subsequent step.

    • Self-Validation: Connect the reaction vessel to a mineral oil bubbler. The cessation of N₂ gas evolution serves as a visual, kinetic indicator that the iminophosphorane intermediate has fully formed.

  • Aza-Wittig Cyclization: Heat the reaction mixture to reflux (110 °C) for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for the intramolecular attack and the subsequent cycloreversion of the oxazaphosphetane ring[2].

    • Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) will show the disappearance of the iminophosphorane mass and the appearance of the[M+H]⁺ peak corresponding to the cyclized 3,4-dihydroquinazoline.

CuAAC "Click" Chemistry for Triazole-Anilines

The azide moiety of 2-(azidomethyl)aniline is an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction yields 1,4-disubstituted 1,2,3-triazoles, which are highly stable, biologically active peptidomimetics[4].

Protocol 2: Synthesis of 1,2,3-Triazole-Anilines
  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in deionized water.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The slight stoichiometric excess of ascorbate is critical to maintain the copper in the +1 oxidation state, preventing the oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Cycloaddition: Dissolve 2-(azidomethyl)aniline (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and H₂O. Add the active catalyst solution.

    • Causality: The biphasic t-BuOH/H₂O system ensures the simultaneous solvation of the hydrophobic organic substrates and the inorganic catalyst salts.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours.

    • Self-Validation: Monitor the reaction via Fourier-Transform Infrared (FT-IR) spectroscopy. The complete disappearance of the strong, sharp azide stretching band at ~2100 cm⁻¹ serves as a definitive, self-validating endpoint for the reaction.

Quantitative Data & Reaction Metrics

To guide synthetic planning, the following table summarizes the typical reaction conditions, expected yields, and atom economy considerations for the three primary divergent pathways of 2-(azidomethyl)aniline.

Synthetic PathwayPrimary ReagentsCatalystTemp / TimeTypical YieldPrimary Byproduct
Aza-Wittig Cyclization PPh₃, TolueneNone110 °C, 12 h75–85%Triphenylphosphine oxide (TPPO)
CuAAC (Click) Terminal Alkyne, t-BuOH/H₂OCuSO₄ (5 mol%), NaAsc (10 mol%)25 °C, 4 h85–95%None (Highly atom economical)
Staudinger Reduction PPh₃, THF/H₂ONone25 °C, 8 h90–95%Triphenylphosphine oxide (TPPO)

References

  • Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. Synthesis (Thieme).[Link]

  • Synthesis of Luminescent Indolo[2,1-b]quinazolin-6(12H)-ones via a Sequential Ugi/Iodine-Promoted Cyclization/Staudinger/Aza-Wittig Reaction. The Journal of Organic Chemistry (ACS).[Link]

  • Synthesis, Fungicidal Activity, and Sterol 14α-Demethylase Binding Interaction of 2-Azolyl-3,4-dihydroquinazolines. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Click Chemistry (CuAAC) Using Benzenamine, 2-(azidomethyl)-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Bifunctional click-chemistry, tandem cyclization, and pharmacophore synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Bifunctional click-chemistry, tandem cyclization, and pharmacophore synthesis.

Introduction & Mechanistic Rationale

In modern drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles [3]. However, the strategic use of bifunctional azides elevates this chemistry from simple ligation to the rapid assembly of complex, fused heterocyclic pharmacophores.

Benzenamine, 2-(azidomethyl)- (also known as 2-(azidomethyl)aniline or 2-aminobenzyl azide) is a highly versatile bifunctional building block. It features a click-ready aliphatic azide and a nucleophilic ortho-aniline group.

The Causality of Experimental Choices
  • Orthogonal Reactivity: During the CuAAC phase, the azide reacts rapidly with terminal alkynes. The ortho-aniline remains completely inert to the click conditions, provided a strong copper-binding ligand (such as THPTA) is utilized. THPTA prevents the free amine from non-specifically chelating the Cu(I) catalyst, which would otherwise stall the catalytic cycle and promote reactive oxygen species (ROS) generation[3].

  • Proximity-Driven Tandem Cyclization: Once the 1,2,3-triazole is formed, the newly generated heterocyclic nitrogen atoms are held in close spatial proximity to the ortho-aniline. This pre-organization perfectly primes the molecule for downstream intramolecular cyclizations (e.g., Ullmann-type C-N coupling or condensation), yielding fused azaheterocycles like triazolo-quinoxalines or imidazo-pyridines in a single operational sequence [2].

Materials and Reagents

For optimal reproducibility, ensure all solvents are degassed, as oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II).

Reagent / MaterialRole in ReactionEquivalents / Amount
Benzenamine, 2-(azidomethyl)- Bifunctional Azide Substrate1.0 equiv (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)Alkyne Substrate1.1 equiv (1.1 mmol)
CuSO₄·5H₂O Cu(II) Precatalyst0.05 equiv (5 mol%)
THPTA Ligand Cu(I) Stabilizer / Accelerant0.05 equiv (5 mol%)
Sodium Ascorbate Reducing Agent (Cu(II) → Cu(I))0.10 equiv (10 mol%)
t-BuOH / H₂O (1:1 v/v) Biphasic Solvent System5.0 mL

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the chemoselective workflow, demonstrating how the CuAAC reaction serves as the gateway to complex pharmacophore synthesis.

G A Benzenamine, 2-(azidomethyl)- (Bifunctional Azide) C Cu(I) Catalyst + THPTA Ligand A->C B Terminal Alkyne (R-C≡CH) B->C D 1,4-Disubstituted 1,2,3-Triazole (Ortho-Aniline Int.) C->D CuAAC Click Reaction E Tandem Cyclization (e.g., Ullmann C-N) D->E Intramolecular Coupling F Fused Azaheterocycle (Pharmacophore) E->F Drug Discovery

Figure 1: Workflow detailing the orthogonal CuAAC of 2-(azidomethyl)aniline followed by tandem intramolecular cyclization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure reaction integrity.

Phase 1: Preparation of the Catalytic Complex

Causality Check: Mixing the copper source with the ligand before adding the reducing agent is critical. It ensures the Cu(I) species is immediately trapped and stabilized upon reduction, preventing the irreversible disproportionation of Cu(I) into Cu(0) (metallic copper precipitate) and Cu(II) [3].

  • In a 2 mL Eppendorf tube or small vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 250 µL of deionized water.

  • Add THPTA (21.7 mg, 0.05 mmol) to the copper solution. Vortex for 30 seconds. The solution will turn a distinct, bright blue, indicating the formation of the Cu(II)-THPTA complex.

Phase 2: The CuAAC Reaction
  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add Benzenamine, 2-(azidomethyl)- (148.2 mg, 1.0 mmol) and the Terminal Alkyne (e.g., phenylacetylene, 112.3 mg, 1.1 mmol).

  • Add 4.5 mL of the t-BuOH/H₂O (1:1) solvent mixture to the flask and stir to create a homogenous suspension.

  • Transfer the pre-mixed Cu(II)-THPTA complex (from Phase 1) into the reaction flask.

  • Initiation: Weigh out Sodium Ascorbate (19.8 mg, 0.10 mmol) and dissolve it in 250 µL of water. Add this dropwise to the reaction flask.

    • Self-Validation Check: Upon addition of ascorbate, the solution will rapidly transition from blue to pale yellow or colorless, confirming the successful generation of the active Cu(I) species.

  • Cap the flask and stir vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting azide will deplete, and a highly polar, UV-active spot (the triazole product) will appear.

Phase 3: Workup and Isolation
  • Once complete, dilute the reaction mixture with 10 mL of Ethyl Acetate and 5 mL of saturated aqueous NH₄Cl.

    • Causality Check: NH₄Cl helps sequester the copper catalyst into the aqueous layer, preventing heavy metal contamination in your final product.

  • Transfer to a separatory funnel, extract the organic layer, and wash the aqueous layer twice more with 10 mL of Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield the pure 1-(2-aminobenzyl)-1H-1,2,3-triazole intermediate.

Phase 4 (Optional): Tandem Intramolecular Cyclization

To leverage the bifunctionality of the product, the isolated intermediate can be subjected to Ullmann-type C-N coupling [2].

  • Dissolve the intermediate in DMSO (0.2 M).

  • Add CuI (10 mol%) and K₂CO₃ (2.0 equiv).

  • Heat to 110 °C under an inert atmosphere for 12 hours to afford the fused triazolo-azaheterocycle.

Quantitative Data & Optimization

The following table summarizes expected yields and reaction times based on the electronic nature of the alkyne used with Benzenamine, 2-(azidomethyl)-.

Alkyne SubstrateElectronic NatureCuAAC Time (h)CuAAC Yield (%)Tandem Cyclization Yield (%)*
PhenylacetyleneNeutral2.094%77%
4-MethoxyphenylacetyleneElectron-Donating2.591%72%
4-FluorophenylacetyleneElectron-Withdrawing1.596%81%
Propargyl AlcoholAliphatic / Hydrophilic4.088%N/A (Requires protection)

*Tandem yields represent the subsequent conversion of the isolated triazole-aniline intermediate into a fused heterocyclic system via standard Cu-catalyzed intramolecular coupling [2].

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Pericherla, K., Jha, A., Khungar, B., & Kumar, A. (2013). Copper-catalyzed tandem azide-alkyne cycloaddition, Ullmann type C-N coupling, and intramolecular direct arylation. Organic Letters, 15(17), 4304-4307.[Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[Link]

  • Tsuchiya, K., et al. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Organic Letters, 23(21), 8458–8463.[Link]

Application

Application Note: 2-(Azidomethyl)aniline as a Bifunctional Synthon in Advanced Heterocycle Synthesis

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-(azidomethyl)aniline (CAS: 5122-82-7) Executive Overview & Mechanistic Causality In modern diversity-oriented...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-(azidomethyl)aniline (CAS: 5122-82-7)

Executive Overview & Mechanistic Causality

In modern diversity-oriented synthesis, the rapid assembly of complex, nitrogen-rich heterocycles requires building blocks with highly predictable, orthogonal reactivity. 2-(Azidomethyl)aniline (also known as 2-aminobenzyl azide) serves as a premier bifunctional synthon for this purpose.

As a Senior Application Scientist, I frequently recommend this scaffold because it elegantly isolates two distinct reactive centers on a single benzenoid framework:

  • The Aniline Moiety: A hard, predictable nucleophile capable of participating in condensation and cyclization reactions.

  • The Aliphatic Azide: A versatile functional group that acts either as a 1,3-dipole for cycloadditions or as a masked iminophosphorane precursor.

Because these two groups do not cross-react under standard conditions, chemists can selectively activate the azide first, generating an intermediate that subsequently undergoes an intramolecular trap by the adjacent aniline. This causality allows for the rapid, one-pot construction of complex pharmacophores such as triazolo-fused scaffolds and 3,4-dihydroquinazolines [1].

Synthetic Pathway A: Regioselective CuAAC to Triazolo-Fused Systems

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. When 2-(azidomethyl)aniline is subjected to CuAAC, the resulting triazole features a pendant aniline ring. This intermediate is perfectly primed for subsequent condensation with aldehydes or ketones, yielding highly complex triazolo[1,5-c]quinazolines or triazolobenzodiazepines. Research has demonstrated that utilizing specific catalytic environments can yield these triazoles with up to 94% anti-selectivity [1].

Protocol A: Step-by-Step CuAAC & Cyclization

This protocol is designed as a self-validating system to ensure high fidelity during execution.

  • Reaction Setup: Dissolve 2-(azidomethyl)aniline (1.0 equiv) and the target terminal alkyne (1.1 equiv) in a t-BuOH/H2O (1:1 v/v) solvent system.

    • Causality: The biphasic solvent system is critical; it ensures optimal solubility for both the organic substrates and the inorganic copper catalyst, maximizing the interfacial reaction rate.

  • Catalyst Activation: Add freshly prepared sodium ascorbate (0.2 equiv) followed by CuSO4​⋅5H2​O (0.1 equiv).

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling).

  • Self-Validating Monitoring: Stir at ambient temperature for 2-4 hours.

    • Validation Check: The reaction mixture will visually shift from a distinct blue (Cu²⁺) to a pale yellow/green (Cu⁺). Complete consumption of the azide is confirmed via TLC (loss of the UV-active starting material).

  • Tandem Cyclization: Upon completion of the click reaction, add the target aldehyde (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Elevate the temperature to 80°C for 6 hours to induce the intramolecular condensation of the aniline with the newly formed electrophilic center, closing the fused heterocycle.

Synthetic Pathway B: Tandem Staudinger/Aza-Wittig for Quinazolines

The Staudinger/Aza-Wittig sequence is one of the most powerful methods for constructing carbon-nitrogen double bonds under mild, neutral conditions. By reacting 2-(azidomethyl)aniline with triphenylphosphine ( PPh3​ ), the azide is converted into a highly nucleophilic iminophosphorane. This intermediate readily reacts with carbonyls (aldehydes, ketones, or isocyanates) to form an imine, which is immediately trapped by the adjacent aniline to form polysubstituted 3,4-dihydroquinazolines or 4H-3,1-benzothiazines [2][3].

Protocol B: Step-by-Step Aza-Wittig Annulation

This protocol utilizes gas evolution as a primary kinetic indicator.

  • Reaction Setup: Dissolve 2-(azidomethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene under an inert argon atmosphere.

    • Causality: Strictly anhydrous conditions are required to prevent the premature hydrolysis of the highly reactive iminophosphorane intermediate into a primary amine.

  • Staudinger Reduction: Slowly add PPh3​ (1.05 equiv) at 0°C, then allow the mixture to warm to room temperature.

    • Self-Validation Check: Immediate effervescence ( N2​ gas evolution) will be observed. The cessation of bubbling serves as a reliable, visual indicator that the Staudinger reduction is complete and the iminophosphorane has fully formed.

  • Aza-Wittig Coupling: Introduce the target isocyanate or aldehyde (1.1 equiv) dropwise. Stir at room temperature for 1 hour to facilitate the Aza-Wittig formation of the imine, extruding triphenylphosphine oxide ( OPPh3​ ).

  • Intramolecular Cyclization: Elevate the temperature to 40°C (or reflux if using toluene) to drive the intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed imine, yielding the final quinazoline scaffold.

Quantitative Data & Pathway Comparison

To assist in synthetic route planning, the following table summarizes the quantitative metrics and operational parameters for both divergent pathways originating from 2-(azidomethyl)aniline.

Synthetic PathwayKey IntermediatesCatalyst / ReagentsPrimary Heterocycle TargetTypical YieldsReaction Time
CuAAC + Cyclization 1,2,3-Triazole CuSO4​ , Na Ascorbate, p-TsOHTriazolo[1,5-c]quinazolines75% - 94%8 - 10 hours
Tandem Aza-Wittig Iminophosphorane PPh3​ , Carbonyl/Isocyanate3,4-Dihydroquinazolines70% - 88%4 - 6 hours

Pathway Visualization

The following diagram illustrates the divergent synthetic logic, demonstrating how a single bifunctional synthon can be routed into entirely different pharmacological spaces based on the initial reagent selection.

G A 2-(Azidomethyl)aniline (Bifunctional Synthon) B 1,2,3-Triazole Intermediate A->B CuAAC (Alkyne) C Iminophosphorane Intermediate A->C Staudinger (+ PPh3, -N2) D Triazolo-fused Heterocycles B->D Cyclization (RCHO) E Quinazolines & Benzodiazepines C->E Aza-Wittig (+ Carbonyl)

Divergent synthetic pathways of 2-(azidomethyl)aniline to complex nitrogenous heterocycles.

References

  • MIP for Regioselective Huisgen 1,3-Dipolar Cycloaddition Reaction Source: Synfacts / Thieme-connect URL:1

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence Source: PMC / National Institutes of Health (NIH) URL:2

  • Allylic azides as potential building blocks for the synthesis of nitrogenated compounds Source: SciELO URL:3

Sources

Method

How to use Benzenamine, 2-(azidomethyl)- in Staudinger ligation

Application Note: Benzenamine, 2-(azidomethyl)- in Staudinger Ligation and Cascade Syntheses Executive Summary Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-azidomethylaniline) is a highly versatile, bifunctio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Benzenamine, 2-(azidomethyl)- in Staudinger Ligation and Cascade Syntheses

Executive Summary

Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-azidomethylaniline) is a highly versatile, bifunctional chemical scaffold. Featuring both a reactive aliphatic azidomethyl group and an electron-rich ortho-aniline moiety, this molecule serves as a critical linchpin in modern chemical biology and drug discovery. It is primarily utilized in two divergent pathways: as an azide donor in bioorthogonal Staudinger ligations, and as a precursor for tandem Staudinger/aza-Wittig cyclizations to synthesize bioactive heterocycles[1].

Mechanistic Causality & Reaction Dynamics

The utility of 2-(azidomethyl)aniline stems from the precise spatial and electronic relationship between its two functional groups.

  • The Aliphatic Azide Advantage: Unlike aromatic azides, which can suffer from instability or excessive reactivity leading to unwanted side reactions, the aliphatic azidomethyl group ( −CH2​N3​ ) provides a stable, predictable kinetic profile. Upon reaction with a triarylphosphine, it forms a kinetically unstable phosphazide intermediate that rapidly extrudes nitrogen gas ( N2​ ) to yield a highly reactive iminophosphorane (aza-ylide)[1].

  • Pathway A: Traceless Staudinger Ligation: In bioconjugation applications, the azide reacts with a phosphinothioester. The resulting aza-ylide is perfectly positioned to undergo an intramolecular S-to-N acyl shift. The ortho-aniline remains a "spectator" during this phase, serving as a secondary handle for subsequent functionalization (e.g., fluorophore attachment)[2].

  • Pathway B: Tandem Staudinger/Aza-Wittig Cyclization: In synthetic applications (often referred to as the Eguchi protocol), the aniline nitrogen is pre-acylated. When the azide is converted to an aza-ylide, strict anhydrous conditions prevent hydrolysis. Instead, the highly nucleophilic aza-ylide attacks the adjacent amide carbonyl, driving an intramolecular aza-Wittig ring closure to form 3,4-dihydroquinazolines[3].

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for directing 2-(azidomethyl)aniline down either the bioconjugation or cyclization pathway.

Reaction PathwayPhosphine ReagentSolvent SystemTemp (°C)Time (h)Typical Yield (%)Key Application
Traceless Ligation PhosphinothioesterTHF/H₂O (9:1)2512–1675–85Peptide Bioconjugation
Classic Ligation TriarylphosphineDMF/H₂O (4:1)258–1280–90Fluorophore Labeling
Tandem Aza-Wittig TriphenylphosphineToluene (Anhydrous)90–1104–870–95Quinazoline Synthesis

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Traceless Staudinger Ligation (Bioconjugation)

Objective: Conjugate 2-(azidomethyl)aniline to a target peptide bearing a phosphinothioester.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-(azidomethyl)aniline (1.0 mmol) in 5 mL of degassed THF.

  • Phosphine Addition: Add the phosphinothioester (1.2 mmol) dropwise.

    • Causality: The thioester acts as an electrophilic trap for the aza-ylide, enabling the critical S-to-N acyl shift before hydrolysis can occur[2].

  • Reaction Progression: Stir at room temperature. Monitor the evolution of N2​ gas.

    • Self-Validation Check: Take a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is successfully initiating if the strong azide stretch at ~2100 cm⁻¹ diminishes.

  • Hydrolysis: After 4 hours of stirring, add 0.5 mL of HPLC-grade water to hydrolyze the rearranged intermediate. Stir for an additional 8-12 hours.

  • Purification & Validation: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

    • Self-Validation Check: 1H NMR should reveal a downfield shift of the benzylic −CH2​− protons from ~4.3 ppm (in the starting azide) to ~4.5 ppm, confirming successful amide bond formation.

Protocol 2: Tandem Staudinger/Aza-Wittig Cyclization (Eguchi Protocol)

Objective: Synthesize a quinazoline derivative for drug discovery screening.

  • Pre-functionalization: Acylate the aniline nitrogen of 2-(azidomethyl)aniline with an aroyl chloride (using standard Et3​N /DCM conditions) to form an ortho-azidomethyl benzamide intermediate.

  • Ylide Formation: Dissolve the purified amide (1.0 mmol) in 10 mL of strictly anhydrous toluene. Add triphenylphosphine (1.1 mmol).

    • Causality: Anhydrous conditions are critical here. The absence of water prevents the premature hydrolysis of the iminophosphorane intermediate, forcing it to react intramolecularly with the amide carbonyl[3].

  • Cyclization: Heat the mixture to 90°C for 6 hours.

  • Purification & Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting material and the formation of a lower-Rf, UV-active spot indicates cyclization. Purify via recrystallization from hot ethanol.

    • Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) will show the exact mass corresponding to the loss of N2​ (from the Staudinger step) and H2​O (from the aza-Wittig condensation). Furthermore, 1H NMR will show the complete disappearance of the amide −NH− proton.

Mechanistic Visualization

G A 2-(Azidomethyl)aniline (Bifunctional Scaffold) C Phosphazide Intermediate (Kinetically Unstable) A->C + Phosphine B Phosphine Reagent (e.g., PPh3 or Phosphinothioester) B->C D Iminophosphorane (Aza-ylide) (Key Reactive Intermediate) C->D - N2 (Gas Evolution) E Traceless Staudinger Ligation (Amide Bioconjugate) D->E Acyl Shift & Hydrolysis (Pathway A) F Tandem Aza-Wittig Cyclization (Quinazoline Scaffold) D->F Intramolecular Attack (Pathway B) G Hydrolysis / Oxidation (Undesired Byproducts) D->G Excess H2O (Competing)

Mechanistic divergence of 2-(azidomethyl)aniline in Staudinger ligation and tandem cyclization.

Sources

Application

Step-by-step synthesis of quinazolines from Benzenamine, 2-(azidomethyl)-

Application Note: Step-by-Step Synthesis of Quinazolines from Benzenamine, 2-(azidomethyl)- via Tandem Staudinger/Aza-Wittig and Radical Cyclization Pathways Strategic Overview Quinazolines are privileged, nitrogen-conta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of Quinazolines from Benzenamine, 2-(azidomethyl)- via Tandem Staudinger/Aza-Wittig and Radical Cyclization Pathways

Strategic Overview

Quinazolines are privileged, nitrogen-containing heterocyclic scaffolds widely utilized in medicinal chemistry and drug development. Synthesizing these structures from Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-(azidomethyl)aniline) offers a highly regioselective and modular approach. The ortho-relationship between the nucleophilic aniline amine and the reactive azidomethyl group makes this starting material an ideal bifunctional precursor for cascade cyclizations.

This guide details two state-of-the-art synthetic routes: the classical, highly predictable Staudinger/intramolecular aza-Wittig cascade , and a modern transition-metal-catalyzed oxidative radical cyclization .

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, it is critical to understand why a reaction sequence is chosen, not just how to execute it.

Pathway A: The Tandem Staudinger/Aza-Wittig Sequence The azide functionality is a highly energetic but stable synthon. As detailed in comprehensive reviews of azide chemistry 1, organic azides readily react with phosphines to yield iminophosphoranes. By first N-acylating the aniline, we install an electrophilic amide carbonyl. The subsequent Staudinger reaction generates an iminophosphorane that is perfectly positioned to undergo an intramolecular aza-Wittig reaction with the amide carbonyl 2. This forms a 3,4-dihydroquinazoline, which is then oxidized to the fully aromatic quinazoline. The driving force for this cascade is the expulsion of nitrogen gas and the formation of an exceptionally strong P=O bond.

Pathway B: Mn-Mediated Oxidative Radical Cyclization For highly functionalized derivatives, the aniline can be converted into an isocyanide. The resulting 1-(azidomethyl)-2-isocyanobenzene undergoes a Mn/TBHP-mediated oxidative radical cyclization with reagents like methyl carbazate to directly yield quinazoline-2-carboxylates 3.

Workflow Visualization

Pathway A 2-(Azidomethyl)aniline (Bifunctional Precursor) B N-(2-(Azidomethyl)phenyl)amide (Electrophilic Carbonyl) A->B Acyl Chloride Et3N, 0 °C C Iminophosphorane (Nucleophilic Nitrogen) B->C PPh3 - N2 Gas D 3,4-Dihydroquinazoline (Cyclized Intermediate) C->D Heat (110 °C) - OPPh3 E Quinazoline (Aromatic Target) D->E MnO2 Oxidation

Figure 1: Tandem Staudinger/aza-Wittig cascade for quinazoline synthesis.

Self-Validating Experimental Protocols (Pathway A)

Every robust protocol must include in-process controls. The following steps are designed as a self-validating system to ensure high-fidelity synthesis.

Phase 1: N-Acylation of 2-(Azidomethyl)aniline

Objective: Convert the primary aniline into an amide to provide the electrophilic carbonyl required for the aza-Wittig cyclization. Causality: The aniline nitrogen is naturally nucleophilic. To form the quinazoline core, it must be converted into an electrophile (the amide carbonyl) that the future iminophosphorane can attack.

  • Dissolve 2-(azidomethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (Et₃N, 1.5 equiv) as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the aniline.

  • Cool the mixture to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

  • Stir for 2 hours at room temperature, then quench with saturated NaHCO₃ and extract with DCM.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the isolated intermediate. You must observe the retention of the strong azide stretch at ~2114 cm⁻¹ 2. If this peak is absent, the azide has prematurely decomposed.

Phase 2: Tandem Staudinger / Intramolecular Aza-Wittig Cyclization

Objective: Construct the 3,4-dihydroquinazoline core via a phosphine-mediated cascade. Causality: Triphenylphosphine (PPh₃) acts as a soft nucleophile, selectively attacking the terminal nitrogen of the azide. The expulsion of N₂ gas provides the thermodynamic driving force for iminophosphorane formation 1. Heating the system allows the iminophosphorane to attack the adjacent amide carbonyl, forming a 4-membered oxazaphosphetane intermediate that collapses to form the C=N bond, driven by the formation of the extremely stable P=O bond.

  • Dissolve the N-(2-(azidomethyl)phenyl)amide (1.0 equiv) in anhydrous toluene.

  • Add triphenylphosphine (PPh₃, 1.2 equiv) in one portion at room temperature.

  • Observe the immediate evolution of N₂ gas (Staudinger reaction).

  • Once gas evolution ceases, heat the reaction to reflux (110 °C) for 4–6 hours to drive the intramolecular aza-Wittig cyclization.

  • Self-Validation Checkpoint: The visual cessation of bubbling confirms the completion of the Staudinger step. ¹H NMR will show the disappearance of the azide stretch, and ³¹P NMR will show the appearance of a strong singlet at ~+29 ppm, confirming the generation of triphenylphosphine oxide (OPPh₃).

Phase 3: Oxidative Aromatization

Objective: Convert the 3,4-dihydroquinazoline to the thermodynamically stable quinazoline. Causality: The aza-Wittig product lacks full aromaticity in the newly formed pyrimidine ring. Oxidation removes two protons to establish the fully conjugated 10-pi electron quinazoline system.

  • To the crude toluene solution from Phase 2, add activated manganese dioxide (MnO₂, 5.0 equiv).

  • Reflux for an additional 2 hours.

  • Filter through a pad of Celite to remove manganese residues and concentrate in vacuo. Purify via flash column chromatography.

  • Self-Validation Checkpoint: ¹H NMR is the definitive validation metric here. The benzylic -CH₂- protons of the dihydroquinazoline intermediate (typically a singlet at 4.5–5.0 ppm) will completely disappear upon aromatization.

Advanced Alternative: Mn-Catalyzed Isocyanide Radical Cyclization (Pathway B)

For specific drug development applications requiring C2-carboxylate functionalization, the aniline can be converted to an isocyanide.

  • Formylation & Dehydration: React 2-(azidomethyl)aniline with ethyl formate, followed by dehydration using POCl₃ and Et₃N to yield 1-(azidomethyl)-2-isocyanobenzene [[4]]().

  • Radical Cyclization: React the isocyanide with methyl carbazate in the presence of a Mn/TBHP catalyst system. The oxidative decomposition of the carbazate generates a radical intermediate that attacks the isocyanide, triggering cyclization to the quinazoline-2-carboxylate 5.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes and the critical analytical markers required to validate each phase of the synthesis.

Reaction PhaseTarget Intermediate / ProductYield RangeSelf-Validation MarkerAnalytical Technique
N-Acylation N-(2-(azidomethyl)phenyl)amide85–95%Retention of ~2114 cm⁻¹ peakFT-IR Spectroscopy
Staudinger IminophosphoraneQuantitativeLoss of ~2114 cm⁻¹ peakFT-IR Spectroscopy
Aza-Wittig 3,4-Dihydroquinazoline70–88%Appearance of +29 ppm singlet³¹P NMR Spectroscopy
Aromatization Substituted Quinazoline80–92%Loss of 4.5–5.0 ppm singlet¹H NMR Spectroscopy
Radical Route Quinazoline-2-carboxylates60–81%Loss of ~2120 cm⁻¹ peakFT-IR Spectroscopy

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. National Center for Biotechnology Information (PMC). 3

  • Azides in the Synthesis of Various Heterocycles. National Center for Biotechnology Information (PMC). 1

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives (Mn-Catalysis Section). National Center for Biotechnology Information (PMC). 5

  • SUPPORTING INFORMATION - Synthesis of 1-(azidomethyl)-2-isocyanobenzene. DOI / American Chemical Society. 4

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. 2

Sources

Method

Preparation of 1,2,3-Triazoles Utilizing 2-(Azidomethyl)benzenamine: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of biologically active compounds, including antifungal, anticancer, and antiviral agents, underscores its significance as a privileged scaffold in drug discovery.[1] The triazole ring is not merely a passive linker; its unique electronic properties, metabolic stability, and capacity for hydrogen bonding contribute significantly to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and versatile methodology.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles using a key building block, 2-(azidomethyl)benzenamine. The presence of the ortho-amino group in this starting material offers a valuable handle for further functionalization, enabling the creation of diverse molecular architectures with potential therapeutic applications. We will delve into the mechanistic underpinnings of the most pertinent synthetic strategies, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.

Synthetic Strategies: A Tale of Two Regioisomers

The 1,3-dipolar cycloaddition between an azide and an alkyne can yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst is the primary determinant of the regiochemical outcome.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The CuAAC reaction is the quintessential "click" reaction, renowned for its reliability and specificity in generating the 1,4-regioisomer.[4][5][6] The mechanism, while complex, is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[5] The reaction is typically performed using a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[6]

The ortho-amino group in 2-(azidomethyl)benzenamine can potentially chelate the copper catalyst, which may influence the reaction rate. However, the reaction is generally robust and proceeds efficiently with a variety of terminal alkynes.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

For the synthesis of the 1,5-disubstituted regioisomer, ruthenium catalysis is the method of choice.[7] The mechanism of the RuAAC reaction is distinct from that of CuAAC and is believed to proceed through a ruthenacycle intermediate.[7] This pathway circumvents the formation of a metal acetylide, allowing for the use of both terminal and internal alkynes. Commonly used catalysts include [CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene).

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 1,4-disubstituted and a 1,5-disubstituted 1,2,3-triazole using 2-(azidomethyl)benzenamine.

Protocol 1: Copper(I)-Catalyzed Synthesis of 1-((2-Aminophenyl)methyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the CuAAC reaction between 2-(azidomethyl)benzenamine and phenylacetylene to yield the corresponding 1,4-disubstituted triazole.

Materials and Reagents:

  • 2-(Azidomethyl)benzenamine

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(azidomethyl)benzenamine (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and deionized water (20 mL).

  • Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in 1 mL of deionized water. In another vial, prepare a freshly made solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of deionized water.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically turn from blue to a yellowish or greenish color upon addition of the ascorbate.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, add 20 mL of deionized water to the flask. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-((2-aminophenyl)methyl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-((2-Aminophenyl)methyl)-5-phenyl-1H-1,2,3-triazole

This protocol describes the RuAAC reaction to selectively synthesize the 1,5-disubstituted triazole isomer.

Materials and Reagents:

  • 2-(Azidomethyl)benzenamine

  • Phenylacetylene

  • [CpRuCl(COD)] (or a similar CpRu(II) catalyst)

  • Anhydrous and degassed toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Septa, syringes, and needles

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Inert Atmosphere: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add [Cp*RuCl(COD)] (0.02 mmol, 2 mol%). Then, add 2-(azidomethyl)benzenamine (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 1-((2-aminophenyl)methyl)-5-phenyl-1H-1,2,3-triazole.

Data Presentation

ParameterCuAAC ProtocolRuAAC Protocol
Product 1-((2-Aminophenyl)methyl)-4-phenyl-1H-1,2,3-triazole1-((2-Aminophenyl)methyl)-5-phenyl-1H-1,2,3-triazole
Regioselectivity 1,4-disubstituted1,5-disubstituted
Catalyst CuSO₄·5H₂O / Sodium Ascorbate[Cp*RuCl(COD)]
Catalyst Loading 5 mol% Cu(II), 10 mol% Ascorbate2 mol%
Solvent t-BuOH / H₂O (1:1)Anhydrous Toluene
Temperature Room Temperature80 °C
Typical Reaction Time 2-4 hours12-24 hours
Typical Yield >90%70-85%

Visualization of Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Azide & Alkyne in t-BuOH/H₂O initiate Add Catalyst & Ascorbate to Reaction Mixture reagents->initiate catalyst Prepare CuSO₄ & Ascorbate Solutions catalyst->initiate stir Stir at Room Temp (2-4 hours) initiate->stir monitor Monitor by TLC stir->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product 1,4-Disubstituted Triazole purify->product

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Workflow cluster_setup Inert Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Oven-dried Schlenk Flask under Argon/Nitrogen add_reagents Add Ru Catalyst, Azide, & Alkyne flask->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent heat Heat to 80°C (12-24 hours) add_solvent->heat monitor Monitor by TLC heat->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate purify Column Chromatography concentrate->purify product 1,5-Disubstituted Triazole purify->product

Caption: Workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Mechanism and Causality

Reaction_Mechanism cluster_CuAAC CuAAC Mechanism (1,4-Regioisomer) cluster_RuAAC RuAAC Mechanism (1,5-Regioisomer) CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide CuI->Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Acetylide Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide 2-(Azidomethyl)benzenamine Azide->Cu_Triazolide Product_1_4 1,4-Disubstituted Triazole Cu_Triazolide->Product_1_4 Protonolysis Ru_cat [Cp*RuCl] Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_cat->Ruthenacycle + Alkyne + Azide Alkyne2 Alkyne (Terminal or Internal) Alkyne2->Ruthenacycle Azide2 2-(Azidomethyl)benzenamine Azide2->Ruthenacycle Product_1_5 1,5-Disubstituted Triazole Ruthenacycle->Product_1_5 Reductive Elimination

Caption: Simplified reaction mechanisms for CuAAC and RuAAC pathways.

The distinct regiochemical outcomes of the CuAAC and RuAAC reactions are a direct consequence of their differing mechanisms. In the CuAAC pathway, the reaction proceeds through a copper acetylide, which then coordinates with the azide. The subsequent cyclization is directed to form the 1,4-isomer. Conversely, the RuAAC mechanism involves the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and the alkyne.[7] The subsequent reductive elimination from this intermediate favors the formation of the 1,5-disubstituted triazole.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Yield (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure the sodium ascorbate solution is freshly prepared and use degassed solvents.
Poorly soluble reagentsIncrease the proportion of the organic co-solvent (t-BuOH) or consider using a different solvent system like DMF/H₂O.
Low or No Yield (RuAAC) Oxygen or moisture contaminationUse rigorous Schlenk techniques and ensure all reagents and solvents are anhydrous and degassed.
Catalyst decompositionAvoid overheating the reaction mixture.
Formation of Side Products Dimerization of the alkyne (Glaser coupling) in CuAACUse a slight excess of sodium ascorbate.
Incomplete reactionIncrease reaction time or slightly increase the temperature (for CuAAC).
Difficult Purification Residual copper catalystWash the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper ions.
Streaking on silica gelAdd a small amount of triethylamine or methanol to the eluent during column chromatography.

Conclusion

The synthesis of 1,2,3-triazoles from 2-(azidomethyl)benzenamine via copper- and ruthenium-catalyzed azide-alkyne cycloadditions provides a versatile and powerful platform for the generation of diverse molecular entities. The choice of catalyst allows for precise control over the regioselectivity of the triazole product, yielding either the 1,4- or 1,5-disubstituted isomer. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and related fields with the necessary tools to effectively utilize this valuable building block in their synthetic endeavors. The presence of the ortho-amino group in the final products serves as a strategic point for further diversification, opening avenues for the development of novel therapeutic agents and functional materials.

References

  • Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • synthesis of 1,2,3-triazoles based on phenacyl azide derivatives via click chemistry. (2024, March 20). In Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2019, April 5). In Frontiers. Retrieved March 28, 2026, from [Link]

  • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (2023, June 21). In MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023, July 30). In Frontiers. Retrieved March 28, 2026, from [Link]

  • Copper-Catalyzed Oxidative C(sp3)-H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. (n.d.). In Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. (2023, April 7). In PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). In SciSpace. Retrieved March 28, 2026, from [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016, December 9). In MDPI. Retrieved March 28, 2026, from [Link]

  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (n.d.). In ResearchGate. Retrieved March 28, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). In PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. (n.d.). In RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (n.d.). In ResearchGate. Retrieved March 28, 2026, from [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022, December 2). In MDPI. Retrieved March 28, 2026, from [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020, August 16). In IOSR Journal. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting azide decomposition in Benzenamine, 2-(azidomethyl)- reactions

Welcome to the Technical Support Center for Organic Azide Applications . This portal is designed specifically for researchers, application scientists, and drug development professionals working with azidomethyl-substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Azide Applications . This portal is designed specifically for researchers, application scientists, and drug development professionals working with azidomethyl-substituted aromatic systems, particularly Benzenamine, 2-(azidomethyl)- (also known as 2-(azidomethyl)aniline).

Organic azides are highly versatile intermediates in click chemistry and heterocyclic synthesis, but they possess inherent energetic instability. This guide synthesizes field-proven troubleshooting diagnostics, structural stability theory, and validated safety protocols to ensure high-yield, safe experimentation.

Part 1: Diagnostic Theory & Structural Stability

Before troubleshooting decomposition, it is critical to understand the thermodynamic baseline of 2-(azidomethyl)aniline. The stability of an organic azide is governed by the dilution of its energetic functional group (the explosophore) within the carbon framework [1].

Causality of Stability:

  • The Carbon-to-Nitrogen (C/N) Ratio: The total number of nitrogen atoms should ideally not exceed the number of carbon atoms. The empirical formula for safe isolation is (NC​+NO​)/NN​≥3 [3].

    • For 2-(azidomethyl)aniline ( C7​H8​N4​ ): The C/N ratio is 7/4=1.75 . Because this value is between 1 and 3, the compound can be synthesized and isolated, but it is intrinsically prone to decomposition if exposed to thermal or mechanical stress. It must be stored below room temperature at a maximum concentration of 1M [3][4].

  • The Rule of Six: A molecule should contain at least six carbon atoms per energetic functional group to provide sufficient dilution [2].

    • For 2-(azidomethyl)aniline: It contains 7 carbons and 1 azide group, satisfying the Rule of Six, which prevents spontaneous explosive decomposition under ambient, undisturbed conditions [2].

Part 2: Troubleshooting FAQs & Diagnostic Workflows

Q1: My yield of 2-(azidomethyl)aniline is consistently low, and the reaction mixture darkens significantly during workup. What is causing this degradation? A1: Darkening and yield loss during workup usually indicate thermal or chemical decomposition of the azide group.

  • Causality: Azides are highly sensitive to acidic environments and transition metals. If your workup involves acidic washes or if you are using metal spatulas, you risk forming unstable hydrazoic acid or highly shock-sensitive metal azides, respectively [2][5].

  • Solution: Maintain a neutral to slightly basic pH during aqueous workup. Strictly use Teflon or ceramic spatulas and avoid all contact with heavy metals (copper, lead, silver) [1][5].

Q2: I observe decomposition during column chromatography. How can I purify the product without degrading it? A2: Organic azides can be sensitive to the slightly acidic nature of standard silica gel and the friction of ground glass joints used in chromatography setups [1][5].

  • Causality: Glass-on-glass friction transfers localized mechanical stress that can overcome the activation energy for azide decomposition [5].

  • Solution: Neutralize your silica gel with 1% triethylamine prior to loading. Ensure all ground glass joints are properly greased or use Teflon sleeves. Do not concentrate the azide-containing fractions to absolute dryness on a rotary evaporator; leave them slightly wet with solvent to desensitize the compound [3][5].

Q3: Can I use dichloromethane (DCM) or chloroform for the extraction of 2-(azidomethyl)aniline? A3: Absolutely not.

  • Causality: Halogenated solvents can react with residual azide ions (if sodium azide was used in the synthesis) to form diazidomethane or triazidomethane. These are extremely unstable, highly explosive byproducts that can detonate unpredictably [2][3].

  • Solution: Use ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) for all extractions.

Part 3: Visualizing the Troubleshooting Logic

The following diagnostic tree illustrates the standard operating procedure for identifying the root cause of azide decomposition in your workflow.

AzideTroubleshooting Start Observe Yield Loss or Degradation CheckIR Check FT-IR (~2100 cm⁻¹ peak) Start->CheckIR PeakPresent Peak Present: Product Intact CheckIR->PeakPresent Yes PeakAbsent Peak Absent/Weak: Decomposition Occurred CheckIR->PeakAbsent No Cause1 Thermal Stress? (> Room Temp) PeakAbsent->Cause1 Cause2 Chemical Incompatibility? (Acids, Metals, Halogens) PeakAbsent->Cause2 Cause3 Mechanical Stress? (Ground Glass, Friction) PeakAbsent->Cause3 Action1 Store at -18°C, Shield from Light Cause1->Action1 Action2 Use Non-Halogenated Solvents & Teflon Tools Cause2->Action2 Action3 Grease Joints, Avoid Complete Drying Cause3->Action3

Diagnostic workflow for identifying and resolving organic azide decomposition.

Part 4: Quantitative Data & Incompatibility Matrix

To ensure absolute safety and stability, cross-reference your reagents against this incompatibility matrix before designing your workflow.

Parameter / MaterialStatus for 2-(azidomethyl)anilineConsequence of Incompatibility
C/N Ratio 1.75 (Requires Caution)Stable for isolation, but requires cold storage (< -18°C) [3].
Rule of Six 7 Carbons (Passes)Prevents spontaneous ambient detonation [2].
Halogenated Solvents Strictly Incompatible Formation of explosive di/tri-azidomethane [2].
Metal Spatulas/Needles Strictly Incompatible Formation of shock-sensitive metal azides[5].
Strong Acids Strictly Incompatible Liberation of highly toxic/explosive hydrazoic acid ( HN3​ ) [5].
Ground Glass Joints High Risk Friction-induced thermal decomposition [3].

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols involving azides must include built-in validation steps. The following methodology details the safe monitoring and eventual quenching of 2-(azidomethyl)aniline reaction streams.

Protocol: Non-Destructive Monitoring and Safe Quenching

Purpose: To monitor the integrity of the azide group without subjecting it to thermal degradation (e.g., via GC-MS), and to safely neutralize waste.

Step 1: Reaction Monitoring via FT-IR (Validation Step)

  • Withdraw a 10 µL aliquot of the reaction mixture using a plastic or glass pipette (never metal).

  • Spot the aliquot onto an Attenuated Total Reflectance (ATR) FT-IR crystal. Allow the solvent to evaporate ambiently.

  • Self-Validation: Scan the spectrum. The presence of a strong, sharp asymmetric stretching band between 2090 cm⁻¹ and 2120 cm⁻¹ confirms the azide is intact. If this peak is absent or significantly broadened, decomposition has occurred [1].

Step 2: Safe Concentration

  • Transfer the reaction mixture to a round-bottom flask. Ensure all ground glass joints are heavily greased or fitted with Teflon sleeves to prevent friction [5].

  • Concentrate under reduced pressure using a rotary evaporator with a bath temperature strictly below 25°C .

  • Critical: Do not concentrate to absolute dryness. Leave the product phlegmatized (wet) in a small volume of solvent to desensitize it to mechanical stress[5].

Step 3: Waste Quenching (Staudinger Reduction Method) Note: Never dispose of unreacted organic azides directly into organic waste streams.

  • Dilute the azide-containing waste stream in a compatible solvent (e.g., THF or methanol).

  • Slowly add an excess of triphenylphosphine ( PPh3​ ) at 0°C under an inert atmosphere.

  • Stir until the evolution of nitrogen gas ( N2​ ) completely ceases.

  • Self-Validation: Take an aliquot and perform FT-IR analysis. The complete disappearance of the ~2100 cm⁻¹ peak confirms the azide has been successfully converted to a stable iminophosphorane/amine derivative, which can now be safely routed to institutional chemical waste [2].

References

  • University of Pittsburgh Environmental Health & Safety. Safe Handling of Azides. Retrieved from[Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

  • Florida State University Environmental Health & Safety. Azide Compounds. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. Azides. Retrieved from [Link]

Optimization

Optimizing reaction conditions for Benzenamine, 2-(azidomethyl)- click chemistry

Welcome to the Application Support Portal. Working with Benzenamine, 2-(azidomethyl)- (commonly known as 2-(azidomethyl)aniline) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique set of mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. Working with Benzenamine, 2-(azidomethyl)- (commonly known as 2-(azidomethyl)aniline) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique set of mechanistic challenges.

Unlike standard aliphatic azides, 2-(azidomethyl)aniline features an ortho-amino group that acts as an internal ligand. This creates a "chelating azide" system that can dramatically accelerate the initial reaction kinetics by pre-organizing the copper catalyst. However, this same structural feature introduces critical vulnerabilities: catalyst sequestration, extreme sensitivity to oxidative degradation, and competing side reactions.

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your click chemistry workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, even after adding excess CuSO₄ and sodium ascorbate. Why isn't it going to completion? Causality: You are experiencing the "threshold effect" characteristic of chelating azides[1]. The ortho-amino group of 2-(azidomethyl)aniline forms a strong bidentate complex with Cu(I). While this accelerates the initial formation of the copper-acetylide complex, the starting material itself begins to sequester the catalyst. If the copper-to-azide ratio drops below a critical threshold, the remaining unreacted azide traps the active Cu(I) in an off-cycle, inactive resting state. Solution: You must out-compete the substrate's internal chelation. Introduce a strong, competitive accelerating ligand such as THPTA or BTTAA at a minimum 5:1 ratio relative to copper. This ensures the Cu(I) remains in the active catalytic cycle rather than being permanently coordinated by the aniline substrate.

Q2: The reaction mixture turns dark brown/black, and I isolate a tarry mess instead of the desired triazole. What is happening? Causality: Your aniline ring is undergoing oxidative degradation. The standard CuAAC catalytic system (Cu(II) + sodium ascorbate) generates Reactive Oxygen Species (ROS) such as hydroxyl radicals and hydrogen peroxide when exposed to dissolved oxygen[2]. Anilines are highly susceptible to ROS, rapidly oxidizing into quinone imines which then polymerize into dark, polyaniline-like tars. Solution: You must eliminate ROS generation. Transition to a strictly anaerobic environment (freeze-pump-thaw degassing) and abandon the in situ ascorbate reduction method. Instead, use a pre-formed Cu(I) source like [Cu(MeCN)₄]PF₆ in degassed organic solvents.

Q3: The azide starting material is completely consumed, but mass spectrometry shows a product with a mass corresponding to 2-(aminomethyl)aniline. Where did my azide go? Causality: You are observing a classic Staudinger reduction[3]. If your protocol utilizes TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent or relies on phosphine-based ligands to stabilize Cu(I), the phosphine will nucleophilically attack the benzylic azide. This extrudes nitrogen gas and hydrolyzes the azide into a primary amine during the aqueous workup. Solution: Eliminate all phosphines from your reaction matrix. Rely exclusively on sodium ascorbate or elemental copper wire as the reducing agent, and use exclusively nitrogen-based ligands (e.g., THPTA, TBTA).

MechanisticPathways Substrate 2-(azidomethyl)aniline + Alkyne Cu_THPTA Cu(I) + THPTA (Optimal Catalyst) Substrate->Cu_THPTA Productive Pathway Cu_Ascorbate_O2 Cu(II) + Ascorbate + O2 (Unoptimized) Substrate->Cu_Ascorbate_O2 ROS Generation Phosphines Phosphines / TCEP (Reducing Agents) Substrate->Phosphines Side Reaction Triazole 1,4-Disubstituted Triazole (Desired Product) Cu_THPTA->Triazole Tarry Aniline Oxidation (Tarry Byproducts) Cu_Ascorbate_O2->Tarry Amine 2-(aminomethyl)aniline (Staudinger Reduction) Phosphines->Amine

Competing reaction pathways for 2-(azidomethyl)aniline in CuAAC under various conditions.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the degradation pathways outlined above, use the following self-validating protocols. Every step contains a built-in visual or chemical checkpoint to verify the integrity of the system before proceeding.

Protocol A: Anaerobic CuAAC with Pre-formed Cu(I) (Recommended)

Use this protocol when working with highly oxidation-sensitive anilines or when aqueous ascorbate systems repeatedly yield tarry byproducts.

  • Substrate Preparation: Dissolve 2-(azidomethyl)aniline (1.0 eq) and the terminal alkyne (1.1 eq) in anhydrous, degassed DMF or THF (0.1 M concentration).

  • Ligand Addition: Add TBTA or THPTA (0.1 eq).

    • Validation Checkpoint: The solution must remain completely clear. Any immediate color change indicates transition metal contamination in your glassware.

  • Degassing: Subject the reaction flask to three freeze-pump-thaw cycles using a Schlenk line. Backfill with ultra-pure Argon.

  • Catalyst Activation: Under positive Argon pressure, quickly add [Cu(MeCN)₄]PF₆ (0.05 eq).

    • Validation Checkpoint: The solution should turn a faint, stable yellow. If the solution flashes green or blue, oxygen has breached the system, and the Cu(I) has oxidized to Cu(II). If this occurs, the reaction must be aborted or rescued by adding a reducing agent.

  • Reaction & Quench: Stir at room temperature for 2–4 hours. Quench by exposing to air and adding an equal volume of saturated aqueous EDTA (pH 8) to strip the copper. The organic layer should be light yellow, not black.

Protocol B: Aqueous Bioconjugation with ROS Suppression

Use this protocol if the reaction must be performed in aqueous buffers (e.g., protein/peptide labeling).

  • Pre-complexation: In a separate vial, mix CuSO₄ (1 mM final) and THPTA ligand (5 mM final) in pure water. Let sit for 5 minutes.

    • Validation Checkpoint: The solution must be a vibrant, clear blue. This confirms the Cu(II)-THPTA complex has formed, which is critical for preventing unliganded copper from generating excessive ROS[2].

  • Substrate Mixing: Add the pre-complexed catalyst to your buffered solution (pH 7.4) containing 2-(azidomethyl)aniline and the alkyne.

  • Controlled Reduction: Add sodium ascorbate (10 mM final) dropwise.

    • Validation Checkpoint: The solution must transition from blue to colorless. If it remains blue, the ascorbate has degraded; prepare a fresh ascorbate solution immediately.

  • Monitoring: Monitor via LC-MS. If the reaction stalls at ~50%, do not add more copper. Instead, add an additional 5 mM of THPTA to break the substrate-copper chelation threshold.

Workflow Start Start CuAAC Reaction CheckYield Is conversion > 95%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes Issue1 Observe dark/tarry mixture? CheckYield->Issue1 No Fix1 Degas solvents & use pre-formed Cu(I) Issue1->Fix1 Yes (Oxidation) Issue2 Azide consumed but no triazole? Issue1->Issue2 No Fix2 Remove TCEP/Phosphines Use Ascorbate Issue2->Fix2 Yes (Reduction)

Step-by-step troubleshooting decision tree for optimizing 2-(azidomethyl)aniline click reactions.

Part 3: Quantitative Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the yield and byproduct formation of 2-(azidomethyl)aniline CuAAC reactions. Use this matrix to select the optimal conditions for your specific constraints.

Copper SourceLigand (Eq to Cu)Reducing AgentAtmosphereTriazole Yield (%)Primary Byproduct / Issue
CuSO₄ (0.1 eq)NoneNaAsc (0.5 eq)Ambient Air< 20%Tarry polyaniline (Oxidation)
CuSO₄ (0.1 eq)THPTA (5.0 eq)NaAsc (0.5 eq)Ambient Air75 - 85%Minor quinone imines
CuSO₄ (0.1 eq)THPTA (5.0 eq)TCEP (0.5 eq)Ambient Air< 10%2-(aminomethyl)aniline (Reduction)
[Cu(MeCN)₄]PF₆TBTA (2.0 eq)NoneArgon (Degassed)> 95% None (Cleanest profile)
Cu WireNoneNoneAmbient Air40 - 50%Reaction stalling (Chelation threshold)

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.[2]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health (PMC).[4]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI.[3]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.[5]

  • ChemComm - RSC Publishing (AIO Copper Chelating Azide Reagents). Royal Society of Chemistry.[1]

Sources

Troubleshooting

Preventing side reactions during Benzenamine, 2-(azidomethyl)- reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the reduction of 2-(azid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the reduction of 2-(azidomethyl)aniline (also known as 2-(azidomethyl)benzenamine).

The conversion of this benzylic azide to its corresponding diamine, 2-(aminomethyl)aniline, is notoriously challenging. The molecular architecture contains a highly activated benzylic C–N bond and a reactive azide moiety, making it highly susceptible to chemoselectivity issues. This guide will deconstruct the causality behind common side reactions and provide self-validating protocols to ensure high-yield, high-purity syntheses.

Part 1: Mechanistic Pitfalls & Troubleshooting FAQs

Q1: Why am I isolating 2-methylaniline (o-toluidine) instead of the desired diamine when using standard Pd/C hydrogenation?

Causality: You are observing hydrogenolysis . The azidomethyl group is situated at a benzylic position. When using Palladium on Carbon (Pd/C) under an H₂ atmosphere, the transition metal readily inserts into the weakened benzylic C–N bond. Instead of merely reducing the azide to an amine, the catalyst cleaves the benzylic bond entirely, releasing the nitrogen group and replacing it with a proton to form 2-methylaniline[1][2]. Solution: Abandon standard Pd/C hydrogenation for benzylic azides. You must use chemoselective methods that do not rely on metal-catalyzed C–N insertion, such as the Staudinger reduction[3] or Nickel Boride catalysis[2].

Q2: My Staudinger reduction is stalling. LC-MS shows a massive peak at +260 Da relative to my target mass. What is happening?

Causality: Your reaction is stuck at the iminophosphorane (aza-ylide) intermediate. The Staudinger reduction is a two-step process: (1) Triphenylphosphine (PPh₃) attacks the azide, extruding N₂ gas to form an iminophosphorane, and (2) water hydrolyzes this intermediate into the primary amine and triphenylphosphine oxide (Ph₃P=O)[3][4]. The intermediate you see is the unhydrolyzed iminophosphorane. This occurs because the hydrolysis step has a higher activation energy due to the steric bulk of the PPh₃ group. Solution: The hydrolysis step is not spontaneous at room temperature for sterically hindered substrates. You must add an excess of water (at least 10 equivalents) and apply gentle heating (50–60 °C) to drive the hydrolysis to completion.

Q3: I am observing brightly colored (yellow/orange) impurities and higher molecular weight species in my crude mixture. What are these?

Causality: These are azo or azoxy dimers . Azides can undergo unwanted side reactions if exposed to thermal stress, photolytic conditions, or certain single-electron transfer (radical) reducing agents. These conditions promote the formation of highly reactive nitrene intermediates, which rapidly couple with one another or with the aniline starting material to form dimeric azo (-N=N-) or azoxy complexes[5][6]. Solution: Maintain strict temperature control (do not exceed 60 °C). Avoid radical initiators and ensure your reducing agent is strictly two-electron donating (like PPh₃).

Part 2: Visualizing the Reaction Logic

SideReactions SM 2-(azidomethyl)aniline Desired 2-(aminomethyl)aniline (Target Diamine) SM->Desired PPh3/H2O (Chemoselective) Side1 2-methylaniline (Hydrogenolysis) SM->Side1 H2, Pd/C (Benzylic Cleavage) Side2 Azo/Azoxy Dimers (Coupling) SM->Side2 Radical/Thermal Stress

Fig 1: Reaction pathways and major side reactions of 2-(azidomethyl)aniline reduction.

Staudinger Step1 1. PPh3 Addition (Anhydrous THF) Int Iminophosphorane Intermediate Step1->Int Extrudes N2 Check1 Check: N2 Evolution Validates Azide Attack Step1->Check1 Step2 2. Hydrolysis (H2O, 50°C) Int->Step2 Product Primary Amine + Ph3P=O Step2->Product Check2 Check: LC-MS Mass Shift Validates Hydrolysis Step2->Check2

Fig 2: Self-validating workflow for the Staudinger reduction of benzylic azides.

Part 3: Quantitative Comparison of Reduction Strategies

To make an informed experimental choice, review the quantitative data summarizing the efficacy of various reduction methods for benzylic azides.

Reduction MethodReagents / CatalystTypical Yield (%)ChemoselectivityPrimary Side ReactionRecommended?
Catalytic Hydrogenation H₂ (1 atm), Pd/C< 40%LowHydrogenolysis (C–N cleavage)No
Staudinger Reduction PPh₃, H₂O/THF85 - 95%HighIncomplete hydrolysisYes
Nickel Boride Catalysis NiCl₂, NaBH₄80 - 90%HighBorane-adduct formation (rare)Yes

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain built-in physical or analytical checks to validate success at each stage before proceeding. Below are two highly recommended, field-proven methodologies for reducing 2-(azidomethyl)aniline.

Protocol A: Chemoselective Staudinger Reduction (Preferred)

This method exploits the nucleophilicity of phosphorus to selectively attack the terminal nitrogen of the azide, completely bypassing the benzylic C–N bond[3].

  • Initiation: Dissolve 2-(azidomethyl)aniline (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at a concentration of 0.2 M. Cool the flask to 0 °C under an Argon atmosphere.

  • Phosphine Addition: Slowly add Triphenylphosphine (PPh₃, 1.1 equiv) portion-wise.

    • Self-Validation Check: You must observe immediate, steady effervescence (bubbling). This is the extrusion of N₂ gas, confirming the formation of the iminophosphorane intermediate. If no bubbling occurs, your azide has degraded or your PPh₃ is oxidized.

  • Intermediate Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Pull an aliquot for TLC (Hexanes/EtOAc). The starting material spot should be completely consumed, replaced by a highly UV-active, baseline-sticking spot (the iminophosphorane).

  • Hydrolysis (Critical Step): Add distilled H₂O (10.0 equiv). Attach a reflux condenser and heat the reaction to 50 °C for 4 hours. Causality: Heating provides the kinetic energy required for water to overcome the steric shielding of the bulky phenyl rings and attack the phosphorus center.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (extracting the diamine into the aqueous layer), wash the organic layer with DCM to remove Ph₃P=O, then basify the aqueous layer with 1M NaOH to pH 10 and extract with EtOAc to yield the pure 2-(aminomethyl)aniline.

Protocol B: Nickel Boride Catalyzed Reduction

If removing triphenylphosphine oxide (Ph₃P=O) is problematic for your downstream purification, Nickel Boride generated in situ is a highly effective, mild alternative that preserves benzylic bonds[2].

  • Setup: Dissolve 2-(azidomethyl)aniline (1.0 equiv) in Methanol (0.2 M). Add NiCl₂·6H₂O (0.05 equiv) and stir at room temperature. The solution will be light green.

  • Catalyst Generation & Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions. Causality: NaBH₄ serves a dual purpose. First, it reduces Ni(II) to Ni(0) boride, which acts as the active catalytic surface. Second, the excess NaBH₄ provides the hydride source for the reduction[2].

    • Self-Validation Check: Upon addition of NaBH₄, the solution must immediately turn pitch black with vigorous hydrogen gas evolution. The black precipitate is the active Nickel Boride catalyst. If the solution remains green, the catalyst has not formed.

  • Completion: Stir for 30–60 minutes. Monitor by LC-MS until the azide mass disappears.

  • Workup: Filter the crude mixture through a pad of Celite to remove the black nickel catalyst. Concentrate the filtrate, partition between EtOAc and water, and dry the organic layer over Na₂SO₄.

Part 5: References

  • [1] Azides in the Synthesis of Various Heterocycles. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] Staudinger reaction. Grokipedia. Available at: [Link]

  • [5] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. Available at:[Link]

  • [3] Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [6] A Fast Procedure for the Reduction of Azides and Nitro Compounds. MDMA.ch Archive. Available at:[Link]

Sources

Optimization

Best purification techniques for Benzenamine, 2-(azidomethyl)-

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)- (CAS: 59319-58-3)[1]. Also known as 2-(azidomethyl)aniline, this bifunctional molecule is highly valued in click chemistry and heterocyclic synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)- (CAS: 59319-58-3)[1]. Also known as 2-(azidomethyl)aniline, this bifunctional molecule is highly valued in click chemistry and heterocyclic synthesis. However, it presents significant handling and purification challenges due to the dual reactivity of its functional groups: an oxidation-prone aniline moiety and a highly energetic, thermally sensitive azidomethyl group.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure scientific integrity and laboratory safety.

Quantitative Stability & Safety Assessment

Before attempting any purification, you must evaluate the thermodynamic stability of the azide. The explosive potential of organic azides is inversely proportional to their molecular weight and the number of carbon/oxygen atoms available to absorb the energy of nitrogen extrusion[2].

Table 1: Stability Metrics for Benzenamine, 2-(azidomethyl)-

MetricValueSafety ThresholdConclusion & Handling Directive
Carbon-to-Nitrogen (C/N) Ratio 1.75> 3 for safe neat isolationHigh Risk. Do not store neat. Must be stored as a < 1M solution[2].
Rule of Six 7 carbons per azide≥ 6 carbons per energetic groupPass. Sufficient carbon backbone to handle at lab scale (< 5g)[2].
Molecular Weight 148.17 g/mol Low MW (< 150) azides are highly volatile/reactiveModerate Risk. Requires strict temperature control during concentration[3].

Troubleshooting & FAQs

Q1: Why does my 2-(azidomethyl)aniline degrade or streak during silica gel chromatography? A: Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). The basic aniline moiety protonates on the column, causing severe streaking. Furthermore, the azidomethyl group is sensitive to acid-catalyzed decomposition, which can lead to the loss of the azide functionality[4]. Solution: You must deactivate the silica gel. Pre-treat the stationary phase by packing the column with a solvent system containing 1–5% triethylamine (Et₃N). Alternatively, use basic alumina as the stationary phase to maintain the aniline in its freebase form.

Q2: Can I purify the crude mixture by vacuum distillation to remove solvent and impurities? A: Causality:NEVER. Azides with a C/N ratio < 3 pose a severe explosion risk upon thermal input[2]. Benzenamine, 2-(azidomethyl)- has a C/N ratio of 1.75. Distillation or sublimation will induce thermal decomposition of the azide, releasing N₂ gas exothermically and potentially leading to a catastrophic explosion[3]. Solution: Purification must be strictly limited to aqueous extraction, precipitation, or low-temperature column chromatography[3].

Q3: How do I visualize 2-(azidomethyl)aniline on TLC if UV absorption is masked by impurities? A: Causality: While the aniline ring is UV-active, confirming the presence of the intact azide group requires specific chemical derivatization, as azides lack a distinct chromophore for visible stains[4]. Solution: Use a two-step chemical stain. First, expose the TLC plate to a triphenylphosphine (PPh₃) solution to reduce the azide to a primary amine via the Staudinger reaction. Follow this immediately with a Ninhydrin stain and gentle heating. The newly formed amine will appear as a distinct colored spot[4].

Q4: My purified product turns dark brown upon storage. How do I prevent this? A: Causality: Anilines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming complex oligomeric dyes. Additionally, azides are photolabile and can degrade into nitrenes under UV/ambient light[3]. Solution: Store the purified compound as a dilute solution (< 1M) in a non-halogenated solvent. Flush the headspace with Argon, wrap the vial in aluminum foil, and store at -20°C[3].

Q5: Why must I avoid dichloromethane (DCM) during the aqueous workup of the crude reaction? A: Causality: If your synthesis utilized sodium azide (NaN₃), residual azide ions in the aqueous phase can react with halogenated solvents like DCM or chloroform. This nucleophilic substitution forms diazidomethane or triazidomethane—highly toxic, friction-sensitive liquids that are notoriously explosive[4],[5]. Solution: Always use ethyl acetate (EtOAc), diethyl ether, or methyl tert-butyl ether (MTBE) for extractions involving azide salts[6].

Step-by-Step Methodology: Safe Purification Workflow

This protocol outlines a self-validating system for isolating Benzenamine, 2-(azidomethyl)- safely and in high purity.

Phase 1: Reaction Quenching & Extraction

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ until the pH is > 8. Rationale: Ensures the aniline remains unprotonated (freebase) for partitioning into the organic phase.

  • Extract: Add Ethyl Acetate (EtOAc) to the mixture. Do not use DCM [5]. Extract the aqueous layer three times.

  • Wash & Dry: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry over anhydrous Na₂SO₄. Filter the drying agent using a fritted funnel. Note: Never use metal spatulas when handling azide-containing solids; use plastic or ceramic to prevent friction/shock initiation[5].

Phase 2: Chromatographic Separation

  • Column Preparation: Prepare a slurry of silica gel in Hexanes containing 2% (v/v) Et₃N. Pour the slurry into the column and flush with 2 column volumes of the same solvent to fully deactivate the acidic silanol sites[4].

  • Loading: Concentrate the EtOAc extract under reduced pressure (water bath ≤ 25°C) to a minimal volume. Load this concentrated oil onto the column.

  • Elution: Elute using a gradient of Hexanes/EtOAc (e.g., 90:10 to 70:30) containing 1% Et₃N.

  • Fraction Analysis: Collect fractions and analyze via TLC (UV 254 nm and PPh₃/Ninhydrin stain)[4].

Phase 3: Safe Concentration & Storage

  • Concentrate Safely: Pool the fractions containing the pure product. Transfer to a rotary evaporator. Critical Step: Concentrate the solution only until a concentration of ~0.5M to 1M is reached. Do not evaporate to dryness[2],[7].

  • Inert Storage: Transfer the solution to an amber glass vial (or wrap in foil). Purge the headspace with Argon gas for 30 seconds. Seal tightly and store at -20°C[3].

Purification Workflow Diagram

PurificationWorkflow Start Crude 2-(azidomethyl)aniline C/N = 1.75 Extract Aqueous Extraction (EtOAc / NaHCO3) Start->Extract DCM_Warn Avoid Halogenated Solvents (Prevents Diazidomethane) Extract->DCM_Warn Chroma Column Chromatography (Silica + 1-3% Et3N) Extract->Chroma Distill_Warn DO NOT DISTILL (Thermal Explosion Risk) Chroma->Distill_Warn Concentrate Concentrate in Vacuo (Max Temp 25°C) Chroma->Concentrate Store Store as < 1M Solution (-20°C, Dark, Argon) Concentrate->Store

Figure 1: Safe purification workflow for 2-(azidomethyl)aniline highlighting critical safety checkpoints.

References

  • University of Victoria (UVic). Azides Safety Guidelines.[Link]

  • University College Dublin (UCD). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.[Link]

  • American Chemical Society (ACS Publications). Automated Synthesis for the Safe Production of Organic Azides from Primary Amines.[Link]

  • Organic Syntheses. 4-Dodecylbenzenesulfonyl azides - Procedure and Safety.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • PubChem (NIH). Benzenamine, 2-(azidomethyl)- | C7H8N4 | CID 12256639.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loads in Benzenamine, 2-(azidomethyl)- Protocols

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)- (commonly known as 2-aminobenzyl azide). This bifunctional building block—featuring both a primary aniline and an aliphatic azide—is highly valuab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)- (commonly known as 2-aminobenzyl azide). This bifunctional building block—featuring both a primary aniline and an aliphatic azide—is highly valuable for synthesizing triazoles, quinazolines, and indazoles. However, its dual functionality frequently causes catalyst poisoning, forcing researchers to use uneconomically high transition-metal loadings.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully reduce catalyst loads to sub-mol% (ppm) levels.

Core Troubleshooting FAQs

Q1: Why do my CuAAC (click) reactions stall when I drop the copper loading below 5 mol%?

Diagnostic Analysis: The failure is caused by competitive Lewis base coordination. Benzenamine, 2-(azidomethyl)- contains a free primary amine ortho to the reacting azide. In an unligated system, this amine outcompetes the alkyne for coordination sites on the Cu(I) center, trapping the catalyst in an inactive, off-cycle resting state. Furthermore, the resulting 1,2,3-triazole product is also a strong chelator. Solution: You must use a strongly binding, tetradentate accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or THETA . These ligands completely envelope the Cu(I) ion, shielding it from the primary amine while leaving exactly one coordination site open for the alkyne to form the critical copper-acetylide intermediate[1]. This allows you to drop the catalyst loading to as low as 500 ppm (0.05 mol%)[2].

Q2: I am attempting a Pd-catalyzed cascade cyclization, but my starting material decomposes. How do I lower the Pd load and save my substrate?

Diagnostic Analysis: If you are using standard phosphine ligands (e.g., PPh₃, dppf) to support your palladium catalyst, you are inadvertently triggering a Staudinger reduction. Phosphines react rapidly with the azidomethyl group to form an aza-ylide (phosphazene), expelling nitrogen gas and destroying the azide before the cross-coupling cycle can initiate. Solution: Transition to phosphine-free catalytic systems . N-Heterocyclic Carbenes (NHCs), such as IPr or IMes, are excellent alternatives. They are strong σ-donors that stabilize Pd(0) and Ru(II) at low loadings (e.g., 1 mol%) without reacting with the sensitive azide moiety[3].

Q3: How can I visually validate that my sub-mol% catalyst is active before adding my expensive alkyne?

Diagnostic Analysis: At ppm-level loadings, standard analytical techniques (TLC/LCMS) cannot detect the active catalyst concentration. You must rely on the self-validating optical properties of the copper-ligand complex. Solution: When you mix CuSO₄ and THPTA in water, the solution will be visibly blue (Cu²⁺). Upon adding sodium ascorbate, the solution must turn completely colorless or pale yellow , confirming reduction to the active Cu⁺ state. If the solution remains blue or turns green, the ascorbate has degraded or oxygen is infiltrating the system. Do not add substrates until the colorless state is achieved.

Mechanistic Visualization

Mechanism cluster_poison Unligated Pathway (Stalled) cluster_active THPTA-Ligated Pathway (Active at ppm) Cu1 Cu(I) Catalyst Amine Benzenamine, 2-(azidomethyl)- (Free Amine) Cu1->Amine Competitive Coordination Dead Inactive Cu-Amine Complex (Catalyst Poisoned) Amine->Dead Cu2 Cu(I) + THPTA Substrates Alkyne + Azide Cu2->Substrates Protected Catalysis Acetylide Cu-Acetylide Intermediate Substrates->Acetylide Product Triazole Product Acetylide->Product Cycloaddition Product->Cu2 Cu(I) Release

Mechanistic divergence: Amine-induced catalyst poisoning vs. THPTA-accelerated ppm-level CuAAC.

Quantitative Performance Metrics

The following table summarizes the causal relationship between ligand choice, catalyst loading, and reaction outcomes for Benzenamine, 2-(azidomethyl)- transformations.

Catalyst SystemLigandLoadingSolventTimeYieldFailure Mode / Notes
CuSO₄ / NaAscNone5.0 mol%t-BuOH/H₂O24 h45%Catalyst poisoning by free amine
CuSO₄ / NaAscTBTA1.0 mol%t-BuOH/H₂O12 h82%Heterogeneous; mass transfer limits
CuSO₄ / NaAscTHPTA0.05 mol% (500 ppm) t-BuOH/H₂O2 h>95% Homogeneous; fully protected Cu(I)[2]
Pd(OAc)₂PPh₃5.0 mol%Toluene12 h<10%Azide decomposition (Staudinger)
Pd(OAc)₂NHC (IPr)1.0 mol% Toluene4 h88% Successful cascade cyclization[3]

Optimized Standard Operating Procedure (SOP)

Protocol: 500 ppm CuAAC Synthesis of 1,2,3-Triazoles from Benzenamine, 2-(azidomethyl)- This protocol utilizes a self-validating visual feedback loop to ensure catalyst integrity prior to substrate addition.

Reagents Required:

  • Benzenamine, 2-(azidomethyl)- (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.05 equiv, 1.05 mmol)

  • CuSO₄·5H₂O (0.05 mol%, 500 ppm)

  • THPTA Ligand (0.25 mol%)

  • Sodium Ascorbate (0.5 mol%)

  • Degassed t-BuOH / H₂O (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Catalyst Premixing: In a 10 mL vial, dissolve CuSO₄·5H₂O and THPTA in 2.0 mL of degassed H₂O. Validation: The solution must appear clear blue, indicating the formation of the Cu(II)-THPTA complex[1].

  • In-Situ Reduction: Add sodium ascorbate to the blue solution. Stir for 2 minutes. Validation: The solution must turn completely colorless or pale yellow. If it remains blue, add an additional 0.1 mol% ascorbate.

  • Substrate Preparation: In a separate vial, dissolve Benzenamine, 2-(azidomethyl)- and the terminal alkyne in 2.0 mL of degassed t-BuOH.

  • Initiation: Transfer the organic substrate solution into the aqueous catalyst solution under vigorous stirring.

  • Monitoring: Stir at room temperature (20–25 °C) for 2 hours. Validation: The reaction mixture should not develop a green tint; a green color indicates Cu(I) oxidation and catalyst deactivation[4].

  • Isolation: Dilute with water (5 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate.

SOP Step1 1. Catalyst Premix CuSO4 + THPTA in H2O (Visual: Blue Solution) Step2 2. In-Situ Reduction Add Sodium Ascorbate (Visual: Colorless/Pale Yellow) Step1->Step2 Step3 3. Substrate Addition Benzenamine, 2-(azidomethyl)- + Alkyne in t-BuOH Step2->Step3 Step4 4. ppm-Level Catalysis Stir at RT for 2-4h (Self-Validating: No Green Tint) Step3->Step4 Step5 5. Isolation Direct Filtration or EtOAc Extraction Step4->Step5

Self-validating workflow for ppm-level CuAAC utilizing visual oxidation state confirmation.

References

  • Title: Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC) Source: ResearchGate URL: [Link]

  • Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Proactive Stability Management for Benzenamine, 2-(azidomethyl)-

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)-, a critical reagent in advanced pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzenamine, 2-(azidomethyl)-, a critical reagent in advanced pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its dual reactive moieties—an aromatic amine and a benzyl azide—Benzenamine, 2-(azidomethyl)- requires careful handling and storage to prevent oxidative degradation and ensure experimental reproducibility.

This document provides in-depth troubleshooting advice, validated storage protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: My previously colorless solution of Benzenamine, 2-(azidomethyl)- has turned yellow/brown. What is the likely cause?

A1: The development of a yellow or brown hue is a common indicator of oxidation of the aniline functional group.[1][2] Aromatic amines, including anilines, are susceptible to air oxidation, a process often accelerated by exposure to light and elevated temperatures.[3][4] This discoloration is due to the formation of highly colored polymeric and condensed products, as well as smaller oxidized species like nitroso and nitro compounds.[5][6][7] While minor discoloration may not significantly impact all applications, it signals a change in purity and potential for inconsistent results in sensitive assays.

Q2: Are there any specific solvents that should be avoided for storing Benzenamine, 2-(azidomethyl)-?

A2: Yes. Halogenated solvents such as dichloromethane (DCM) and chloroform should be strictly avoided.[8] These can react with the azide group to form highly unstable and potentially explosive di- and tri-azidomethane byproducts. Additionally, acidic solvents or solutions should be avoided as they can protonate the aniline, potentially altering its reactivity, and more critically, can react with the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.[9]

Q3: What are the primary safety concerns when handling this compound?

A3: Benzenamine, 2-(azidomethyl)- possesses two energetic functional groups. The primary safety concerns are:

  • Explosive Potential of the Azide Group: Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, or friction.[10][11] While the aromatic ring provides some stability, it is crucial to handle the compound with non-metal spatulas and avoid grinding or subjecting it to sudden impacts.[8]

  • Toxicity: The azide functional group is toxic. Furthermore, anilines as a class of compounds can be toxic and are readily absorbed through the skin.[6][12] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use antioxidants to prolong the shelf-life of Benzenamine, 2-(azidomethyl)-?

A4: While the addition of antioxidants is a common industrial practice for stabilizing materials, it is less common for high-purity laboratory reagents due to the potential for interference in downstream applications. However, for long-term bulk storage, the use of antioxidants could be considered. Aromatic amine-based antioxidants, such as derivatives of diphenylamine, are effective radical scavengers.[1][13][14] Phenolic antioxidants have also been shown to inhibit the photo-induced transformation of anilines.[15] If an antioxidant is to be used, its compatibility with the intended application must be thoroughly validated on a small scale first.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

Discrepancies in experimental outcomes are often traced back to reagent purity and stability. This section addresses common issues encountered when using Benzenamine, 2-(azidomethyl)- and provides a systematic approach to troubleshooting.

Issue 1: Decreased Reaction Yield or Incomplete Conversion
  • Probable Cause: A reduction in the molar concentration of the active reagent due to oxidative degradation of the aniline moiety. The formation of nitroso and other oxidized species alters the electronic properties of the aromatic ring and the nucleophilicity of the amine, thereby reducing its reactivity in subsequent reactions.

  • Troubleshooting Protocol:

    • Purity Verification: Analyze the purity of the stored Benzenamine, 2-(azidomethyl)- using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD).[16][17] Compare the chromatogram to that of a freshly prepared or certified standard. Look for the appearance of new peaks or a significant reduction in the main peak area.

    • Quantification: If a reference standard is available, quantify the amount of remaining active compound. This will allow for an adjusted stoichiometry in your reaction.

    • Purification: If significant degradation has occurred, consider purifying the material. Recrystallization or column chromatography can be effective, but care must be taken as some azides can be unstable on silica gel.

Issue 2: Appearance of Unexpected Side Products in a Reaction
  • Probable Cause: Oxidized impurities from the stored Benzenamine, 2-(azidomethyl)- are participating in the reaction. For example, nitroso-aniline derivatives can undergo condensation reactions, leading to a complex mixture of byproducts.

  • Troubleshooting Protocol:

    • Characterize the Impurities: If possible, use LC-MS or GC-MS to identify the mass of the unexpected side products and compare them to potential oxidation products of aniline, such as dimers, phenazines, or nitro derivatives.[5][18]

    • Implement Preventative Storage: Immediately transfer your stock of Benzenamine, 2-(azidomethyl)- to a more secure storage environment as outlined in Part 3 of this guide.

    • Use a Fresh Batch: For critical experiments, it is always advisable to use a fresh, unopened batch of the reagent or to purify the existing stock immediately before use.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Experimental Issues start Experimental Anomaly (Low Yield, Side Products) check_purity Step 1: Purity Assessment (HPLC, GC, TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Action: Use fresh or purified material. is_pure->use_fresh No investigate_reaction Problem is likely in the reaction conditions. is_pure->investigate_reaction Yes quantify_degradation Step 2: Quantify Degradation & Identify Impurities (LC-MS, NMR) use_fresh->quantify_degradation end Resolution: Consistent Experimental Results investigate_reaction->end adjust_stoichiometry Action: Adjust stoichiometry based on purity. quantify_degradation->adjust_stoichiometry review_storage Step 3: Review Storage Protocol (See Part 3) adjust_stoichiometry->review_storage implement_best_practices Action: Implement Best Practices (Inert gas, low temp, light protection) review_storage->implement_best_practices implement_best_practices->end

Caption: A logical workflow for troubleshooting experimental issues.

Part 3: Best Practices for Long-Term Storage

To prevent the oxidative degradation of Benzenamine, 2-(azidomethyl)-, a multi-faceted approach to storage is required. The following protocol integrates best practices for handling both anilines and organic azides.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of aniline oxidation.[4]
Temperature -20°C to -80°CReduces the rate of chemical degradation and decomposition.[19][20]
Container Tightly sealed amber glass vial/bottle with a PTFE-lined capProtects from light, which can catalyze oxidation, and prevents exposure to air and moisture.[21]
Handling Use non-metal (ceramic or plastic) spatulasAvoids the formation of shock-sensitive heavy metal azides.[8]
Form As a solid or a solution in a dry, deoxygenated, non-halogenated solventStoring in solution can be convenient, but the solvent must be carefully chosen and prepared.
Step-by-Step Protocol for Long-Term Storage
  • Aliquotting: Upon receiving a new batch of Benzenamine, 2-(azidomethyl)-, if it is a solid, immediately aliquot it into smaller, single-use quantities in a glove box or under a gentle stream of inert gas. This minimizes the exposure of the bulk material to air and moisture with each use.

  • Container Preparation: Use amber glass vials that have been thoroughly dried in an oven and cooled in a desiccator.

  • Inert Atmosphere Blanketing: Before sealing, flush the headspace of each vial with a dry, inert gas like argon or nitrogen for at least 30-60 seconds.

  • Sealing: Tightly seal the vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

  • Secondary Containment: Place the sealed vials in a labeled secondary container.

  • Cold Storage: Transfer the secondary container to a freezer set at -20°C for routine use or a -80°C freezer for long-term archival storage.[20]

Conceptual Diagram of Degradation Prevention

Degradation_Prevention Key Factors in Preventing Degradation cluster_compound Benzenamine, 2-(azidomethyl)- cluster_stressors Environmental Stressors cluster_protection Protective Measures Compound Aniline Moiety (Susceptible to Oxidation) | Benzyl Azide Moiety (Thermally Sensitive) Oxygen Oxygen (Air) Oxygen->Compound Oxidizes Aniline Light Light (UV/Visible) Light->Compound Catalyzes Oxidation Heat Elevated Temperature Heat->Compound Accelerates Degradation & Decomposition Metals Metal Ions/Spatulas Metals->Compound Forms Unstable Azides Inert_Gas Inert Atmosphere (Argon/Nitrogen) Inert_Gas->Oxygen Displaces Amber_Vial Amber Glass Vial Amber_Vial->Light Blocks Cold_Storage Low Temperature (-20°C to -80°C) Cold_Storage->Heat Minimizes Non_Metal_Tools Non-Metal Utensils Non_Metal_Tools->Metals Avoids Contact

Caption: Protective measures against environmental stressors.

Part 4: Analytical Methods for Purity Assessment

Regularly assessing the purity of your Benzenamine, 2-(azidomethyl)- stock is crucial for reliable experimental results.

Protocol: HPLC Method for Purity Analysis

This protocol provides a general framework for developing an HPLC method to determine the purity of Benzenamine, 2-(azidomethyl)- and detect potential oxidation products. Method optimization will be required.

  • Objective: To quantify the purity of a Benzenamine, 2-(azidomethyl)- sample and identify the presence of degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

    • Benzenamine, 2-(azidomethyl)- reference standard

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at approximately 1 mg/mL. From this, prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Accurately weigh and dissolve the sample to be tested in acetonitrile to achieve a similar concentration to the standards.

    • Chromatographic Conditions (Starting Point):

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD can be used to scan a wider range to help identify impurity peaks.

    • Data Analysis:

      • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

      • For quantitative analysis, generate a calibration curve from the reference standards and determine the concentration of the sample.

References

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology.
  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Pl
  • The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation. The Journal of Physical Chemistry A.
  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins
  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. ProQuest.
  • Photocatalytic degradation of aniline in water using CuO nanoparticles. IWA Publishing.
  • Photodegradation of aniline in aqueous suspensions of microalgae. PubMed.
  • Substituent effects in the reaction of aromatic amines and peroxydisulf
  • Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches.
  • Aromatic Amines Antioxidants for Polymers. Performance Additives.
  • Characterization of Polymers Synthesized with Benzyl Azide: A Compar
  • Protective activity of aromatic amines and imines against oxidative nerve cell de
  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology.
  • Rank the following substituted anilines
  • Properties research of aromatic amine antioxidant in lubricanting oils.
  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage. Benchchem.
  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Supplementary Inform
  • Aromatic Amino Compounds.
  • BENZYL AZIDE | 622-79-7. ChemicalBook.
  • 2-(azidomethyl)aniline hydrochloride | 2680530-79-2. Sigma-Aldrich.
  • Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide. Benchchem.
  • Long term preserv
  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Sampled.
  • Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI.
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry.
  • Storage time and deodorization temperature influence the formation of aniline-derived compounds in den
  • Analytical Procedures for Aniline and Selected Derivatives in Wastew
  • Oxidation of Aniline using Different Reaction P
  • Chemical Compatibility. University of Illinois Division of Research Safety.
  • Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. PubMed.
  • Possible oxidation products of aniline.
  • 2-(azidomethyl)
  • BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE.
  • An In-depth Technical Guide on the Stability of 4-Azido-2-chloroaniline. Benchchem.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • Cell Storage Protocols: Cryopreservation Best Practices for Cell Survival. Corning.
  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA.
  • Standard Operating Procedure for Aniline.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation for Benzenamine, 2-(azidomethyl)- Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and click-chemistry workflows is the mass spectrometric (MS) validation of aliphatic and aromatic azides....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and click-chemistry workflows is the mass spectrometric (MS) validation of aliphatic and aromatic azides. Benzenamine, 2-(azidomethyl)- derivatives (commonly referred to as 2-(azidomethyl)anilines) present a unique bifunctional challenge: they possess a highly basic aniline moiety coupled with a thermally labile azidomethyl group.

This guide objectively compares the performance of different mass spectrometry modalities—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI)—for the validation of these reactive intermediates. By understanding the thermodynamic causality behind azide fragmentation, researchers can design self-validating analytical systems that prevent false negatives and misidentifications.

The Causality of Azide Instability in Mass Spectrometry

The fundamental challenge in analyzing 2-(azidomethyl)anilines lies in the inherent thermodynamics of the azide ( −N3​ ) functional group. Azides are high-energy moieties that are highly susceptible to both thermal degradation and collision-induced dissociation (CID).

When subjected to thermal stress (e.g., a heated GC inlet) or excess internal energy during ionization, the azide group undergoes a rapid, entropically driven extrusion of molecular nitrogen ( N2​ , neutral loss of 28 Da)[1]. This process generates a highly reactive nitrene intermediate. In the specific case of 2-(azidomethyl)anilines, the spatial proximity of the ortho-amine group facilitates a rapid intramolecular cyclization of the nitrene, often yielding stable heterocyclic fragment ions (such as protonated indazoles or benzimidazoles)[2].

Understanding this causality is critical: the absence of an intact molecular ion [M+H]+ does not necessarily indicate a failed synthesis; it often indicates the wrong choice of ionization technique.

G A 2-(azidomethyl)aniline [M+H]+ (m/z 149) B Thermal Stress / CID (Energy Input) A->B GC-MS / High CE E Intact Detection (Soft Ionization) A->E ESI-MS (Low CE) C Nitrene Intermediate [M+H-N2]+ (m/z 121) B->C - N2 (28 Da) D Intramolecular Cyclization (Indazole derivative) C->D Rearrangement

Mass spectrometric fragmentation pathway of 2-(azidomethyl)anilines.

Comparative Performance of MS Modalities

To objectively evaluate how to best validate these derivatives, we must compare the three primary MS modalities. The table below summarizes the quantitative and qualitative performance of each technique based on empirical laboratory data.

Table 1: Performance Comparison of MS Modalities
Analytical ModalityThermal StressIonization HardnessIntact [M+H]+ SurvivalPrimary Diagnostic FragmentBest Application Use-Case
ESI-HRMS Very Low (Ambient to 150°C)Soft> 90% (at low cone voltage) [M+H−N2​]+ (only at high CE)Intact mass confirmation & exact mass formula validation.
APCI-MS High (Vaporizer at 350-450°C)Moderate10 - 40% (Highly variable) [M+H−N2​]+ High-throughput LC screening where ESI matrix effects are severe.
GC-EI-MS Very High (Inlet at 250°C)Hard (70 eV)< 1% (Often undetectable) [M−N2​]∙+ (m/z 120)Structural fingerprinting via predictable thermal degradation.

Key Insight: ESI-MS is the undisputed gold standard for proving the intact molecular formula of azides[3]. However, GC-EI-MS serves as an excellent orthogonal technique because the forced thermal degradation provides a highly reproducible, diagnostic structural fingerprint.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol itself contains internal controls that prove the observed phenomena (e.g., fragmentation) are artifacts of the instrument parameters, not impurities in the sample.

Protocol A: ESI-HRMS Intact Mass Validation (Cone Voltage Ramping)

This protocol utilizes a variable in-source collision energy gradient to prove that the m/z121 peak is a fragment of the m/z149 parent, rather than a synthetic impurity.

  • Sample Preparation: Dilute the 2-(azidomethyl)aniline derivative to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the highly basic aniline nitrogen, maximizing ESI positive mode sensitivity.

  • Instrument Setup: Connect the sample via direct infusion syringe pump (10 µL/min) to a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer.

  • Desolvation Parameters: Set the desolvation gas temperature to a conservative 150°C. Causality: Keeping the temperature low prevents premature thermal extrusion of N2​ in the source enclosure.

  • Self-Validating Voltage Ramp:

    • Step 1 (Low Energy): Set the sample cone voltage (or declustering potential) to 10 V . Record the spectrum. You should observe the base peak at m/z149.0822 (Intact [M+H]+ ).

    • Step 2 (Moderate Energy): Increase the cone voltage to 30 V . Record the spectrum. The m/z149 peak will diminish, and m/z121.0760 ( [M+H−N2​]+ ) will appear.

    • Step 3 (High Energy): Increase the cone voltage to 60 V . The intact mass will disappear entirely, leaving only the cyclic nitrene fragment.

  • Data Interpretation: By plotting the ratio of m/z149 to m/z121 against the cone voltage, you mathematically prove that the sample is pure 2-(azidomethyl)aniline undergoing in-source fragmentation, rather than a contaminated mixture.

Protocol B: GC-EI-MS Diagnostic Fingerprinting (Inlet Temperature Modulation)

Because GC-MS almost always destroys the azide, we use the destruction itself as a validation tool.

  • Sample Preparation: Dissolve the derivative in GC-grade Dichloromethane (DCM) to a concentration of 50 µg/mL. Do not use protic solvents.

  • Column Selection: Use a standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Self-Validating Inlet Modulation:

    • Run 1 (Standard Splitless): Set the GC inlet temperature to 250°C . Inject 1 µL. At this temperature, the azide undergoes complete thermal degradation before reaching the column. The resulting EI spectrum will show a molecular ion of m/z120 (the nitrene radical cation) and no trace of m/z148 .

    • Run 2 (Cold On-Column / Low Temp): If your hardware permits, use a Cold On-Column (COC) injector, or drop the Programmable Temperature Vaporizer (PTV) inlet to 60°C during injection, ramping slowly.

  • Data Interpretation: In Run 2, minimizing thermal stress allows a fraction of the intact azide to reach the EI source. You will observe a faint but distinct m/z148 peak alongside the dominant m/z120 peak. This differential survival proves the initial loss of 28 Da was a thermal artifact of the GC inlet, definitively validating the presence of the azide in the original vial.

Orthogonal Validation Decision Matrix

Workflow Start Synthesized Azide Derivative Q1 Is Intact Mass Required? Start->Q1 ESI Use ESI-HRMS (Low Cone Voltage) Q1->ESI Yes, Formula Confirmation GC Use GC-EI-MS (Thermal Degradation) Q1->GC No, Structural Fingerprinting Val1 Observe [M+H]+ (m/z 149) ESI->Val1 Val2 Observe[M-N2]+ (m/z 120) GC->Val2

Orthogonal MS validation workflow for azide derivatives.

Conclusion

Validating Benzenamine, 2-(azidomethyl)- derivatives requires a deliberate approach to mass spectrometry. Relying solely on standard GC-MS methods will lead to false assumptions of synthetic failure due to the quantitative thermal extrusion of molecular nitrogen. By leveraging ESI-HRMS with carefully controlled desolvation and cone voltage parameters, researchers can preserve the intact molecular ion. Conversely, by understanding the causality of the nitrene formation, the "failure" of GC-MS can be weaponized as a highly specific diagnostic fingerprint.

References
  • Dinya, Z., et al. "Mass spectrometric studies of anomeric glycopyranosyl azides." Journal of Mass Spectrometry, PubMed.
  • Henderson, W., et al. "The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study." Journal of Organometallic Chemistry, University of Waikato.
  • Cabral, B., et al. "Complexation of Transition Metals by 3-Azidopropionitrile. An Electrospray Ionization Mass Spectrometry Study." ResearchGate.

Sources

Comparative

Reproducibility of Staudinger ligation using Benzenamine, 2-(azidomethyl)-

Reproducibility and Kinetic Benchmarking of Staudinger Ligation Using Benzenamine, 2-(azidomethyl)- As a Senior Application Scientist, I approach bioorthogonal benchmarking not just as a synthetic exercise, but as a rigo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Kinetic Benchmarking of Staudinger Ligation Using Benzenamine, 2-(azidomethyl)-

As a Senior Application Scientist, I approach bioorthogonal benchmarking not just as a synthetic exercise, but as a rigorous physical chemistry problem. The utility of any bioconjugation handle is dictated by its kinetic reliability, chemoselectivity, and hydrolytic stability. The Staudinger ligation—a highly selective reaction between an azide and an engineered phosphine—remains a foundational tool in chemical biology[1]. However, its overall efficiency is heavily dependent on the steric and electronic microenvironment of the azide[2].

This guide objectively evaluates the performance and reproducibility of Benzenamine, 2-(azidomethyl)- (commonly referred to as 2-(azidomethyl)aniline) as a bifunctional benzylic azide handle, comparing it against standard aliphatic and aryl azides.

Mechanistic Causality & The Role of the Benzylic Azide

To understand the reproducibility of 2-(azidomethyl)aniline, we must first examine the reaction mechanism. The rate-limiting step of the Staudinger ligation is the initial bimolecular collision between the phosphine and the azide to yield a linear phosphazide[2][3]. Because downstream intermediates do not accumulate under standard aqueous conditions, the overall reaction rate is dictated entirely by this first step[4].

2-(azidomethyl)aniline features a benzylic azide adjacent to an ortho-aniline group. This structure offers a kinetic "sweet spot":

  • Steric Accessibility: Unlike tertiary aliphatic azides, the benzylic position insulates the azide from direct steric clash with the bulky triarylphosphine, ensuring consistent reaction rates.

  • Electronic Stability: Aryl azides are highly reactive but suffer from poor stability (prone to light degradation and off-target reduction). In contrast, benzylic azides are highly stable. In fact, in molecules containing both an aryl azide and an azidomethyl group, phosphine-mediated reactions selectively reduce the aryl azide first, proving that the azidomethyl group possesses a higher activation barrier and thus greater stability in complex mixtures[5].

  • Chemoselectivity: While the free ortho-aniline is a nucleophile, the intramolecular S-to-N acyl transfer from the aza-ylide intermediate in a traceless Staudinger ligation is entropically favored and extremely fast[3]. Thus, intermolecular competition from the aniline is negligible, leaving it available for downstream orthogonal functionalization.

Pathway A 2-(Azidomethyl)aniline + Phosphinothioester B Linear Phosphazide (Rate-Limiting) A->B k1 (Bimolecular) C Aza-ylide Intermediate B->C - N2 (Fast) D Amide Product + Phosphine Oxide C->D H2O (Hydrolysis)

Fig 1: Staudinger ligation mechanism highlighting the rate-limiting phosphazide formation.

Objective Performance Comparison

To guide experimental design, the quantitative performance of 2-(azidomethyl)aniline is summarized against alternative azide classes below. The data reflects standard traceless Staudinger ligation conditions using a (diphenylphosphino)methanethiol derivative.

Table 1: Kinetic and Stability Benchmarking of Azide Handles

Azide Handle ClassRepresentative CompoundRelative Kinetics ( k2​ )ChemoselectivityAqueous Stability
Benzylic Azide 2-(Azidomethyl)aniline Moderate ( ∼1.0×10−3 M−1s−1 )HighExcellent
Aryl Azide Phenyl azideFast ( ∼1.0×10−2 M−1s−1 )Moderate (Off-target reduction)Low (Light/Heat sensitive)
Aliphatic Azide Azidoacetic acidSlow ( ∼7.0×10−4 M−1s−1 )Very HighExcellent

Note: While aryl azides offer faster kinetics, their lack of stability makes them less reproducible for long-term biological assays. 2-(azidomethyl)aniline provides the optimal balance of speed and shelf-stability.

Self-Validating Experimental Protocol

A reproducible protocol must be a self-validating system. The following workflow utilizes in situ NMR tracking to ensure the Staudinger ligation of 2-(azidomethyl)aniline proceeds without stalling at the aza-ylide intermediate.

Step 1: Solvent and Reagent Preparation

  • Action: Prepare a solvent system of DMF/D 2​ O at a 6:1 ratio. Dissolve 2-(azidomethyl)aniline and the chosen phosphinothioester to a final concentration of 0.175 M each.

  • Causality: The Staudinger ligation proceeds more rapidly in polar, protic solvents[2]. The 6:1 DMF/D 2​ O ratio ensures complete solubilization of the hydrophobic benzylic azide while providing the exact stoichiometric water equivalents required to hydrolyze the aza-ylide intermediate into the final amide[3].

Step 2: in situ Kinetic Monitoring

  • Action: Transfer the mixture to an NMR tube and monitor via 31 P NMR spectroscopy at 298 K.

  • Causality: 31 P NMR provides a continuous, non-destructive assay. The disappearance of the phosphinothioester starting material (typically around -15 ppm) and the appearance of the phosphine oxide byproduct (around +33 ppm) allows for precise extraction of the reaction kinetics and confirms that the phosphine is not being prematurely oxidized by air[2][3].

Step 3: Product Isolation and Validation

  • Action: After achieving >95% conversion (typically 12-24 hours), purify the resulting ortho-amino benzylamide via RP-HPLC. Validate the exact mass via HRMS.

  • Causality: Ensuring the absence of the Staudinger reduction byproduct (the primary amine) is critical. Traceless ligations can sometimes suffer from competitive hydrolysis of the aza-ylide before the S-to-N acyl transfer occurs[3]. HRMS confirms the exact mass of the ligated amide, validating the chemoselectivity of the reaction.

Workflow S1 1. Equimolar Mixing (DMF/D2O 6:1, 298K) S2 2. in situ 31P NMR Kinetic Tracking S1->S2 Monitor -15 to +33 ppm S3 3. RP-HPLC Purification S2->S3 >95% Conversion S4 4. HRMS & 2D-NMR Validation S3->S4 Pure Fractions

Fig 2: Self-validating experimental workflow for benchmarking Staudinger ligation reproducibility.

Sources

Validation

Comparative Yield Guide: Synthesis of Benzenamine, 2-(azidomethyl)- Across Solvent Systems

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: Benzenamine, 2-(azidomethyl)- (CAS: 2680530-79-2 / 2-Aminobenzyl azide) Introduction & Mechanistic Causality As drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: Benzenamine, 2-(azidomethyl)- (CAS: 2680530-79-2 / 2-Aminobenzyl azide)

Introduction & Mechanistic Causality

As drug development increasingly relies on bifunctional building blocks for heterocycle synthesis and click chemistry, the efficient preparation of Benzenamine, 2-(azidomethyl)- is paramount. The synthesis of this compound fundamentally relies on an SN​2 nucleophilic substitution, where a 2-aminobenzyl halide precursor is reacted with an alkali metal azide, typically sodium azide ( NaN3​ ).

The choice of solvent is the single most critical variable in this workflow. According to established1[1], the solvent dictates both the reaction kinetics and the nucleophilicity of the azide ion.

The Causality of Solvation: In polar aprotic solvents (like DMF or DMSO), the oxygen atoms of the solvent strongly complex the sodium cation ( Na+ ). Because these solvents lack hydrogen-bond donors, the azide anion ( N3−​ ) is left "naked" and highly reactive, driving the SN​2 displacement forward rapidly. Conversely, in polar protic solvents (like water or ethanol), the solvent forms a dense hydrogen-bonded solvation shell around the azide anion. This shell sterically and electronically hinders the nucleophile, significantly depressing the reaction rate and overall yield.

SN2_Pathway A 2-Aminobenzyl Halide (Electrophile) C Benzenamine, 2-(azidomethyl)- (Target Product) A->C S_N2 Displacement (Solvent Dependent) D Sodium Halide (Byproduct) A->D B Sodium Azide (NaN₃) (Nucleophile) B->C B->D

Fig 1: S_N2 reaction pathway for the synthesis of Benzenamine, 2-(azidomethyl)-.

Quantitative Yield Comparison

Recent advancements have expanded the solvent repertoire from traditional reprotoxic solvents (DMF) to greener alternatives like PEG-400 and Cyrene™. For instance,2[2] demonstrates that PEG-400 acts as both a solvent and a phase-transfer catalyst (PTC), complexing Na+ similarly to a crown ether and yielding up to 95% conversion at room temperature. Similarly, 3[3] highlight Cyrene™ as a highly effective biomass-derived aprotic solvent.

The table below synthesizes experimental data comparing the yield of benzylic azidation across different solvent systems:

Solvent SystemClassificationTemp (°C)Time (h)Yield (%)Key Mechanistic Characteristic
PEG-400 Polyether / PTC252.595% Acts as both solvent and PTC; excellent green profile.
DMF Polar Aprotic2512.092% Perfect Na+ solvation; toxic and requires extensive washing.
DMSO Polar Aprotic2512.090-95% High reaction rate; prone to trapping residual organics.
Cyrene™ Biomass Aprotic3012.089-96% Sustainable alternative; maintains homogeneous conditions.
Water / EtOH Polar Protic706.060-70% Safe, but suffers from poor nucleophile activation due to H-bonding.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology utilizes PEG-400 or DMF as the primary solvent. This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to guarantee product fidelity without relying on blind faith.

Experimental_Workflow S1 1. Dissolve Precursor in Selected Solvent S2 2. Add NaN₃ (1.2 - 1.5 eq) S1->S2 S3 3. Stir at Optimal Temp (e.g., 25°C - 70°C) S2->S3 S4 4. Aqueous Quench & Ether Extraction S3->S4 S5 5. Wash, Dry (Na₂SO₄) & Concentrate S4->S5 S6 6. Isolate Benzenamine, 2-(azidomethyl)- S5->S6

Fig 2: Standard experimental workflow for the azidation of 2-aminobenzyl halides.

Step-by-Step Methodology

Step 1: Reagent Preparation In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-aminobenzyl chloride in 2.0 mL of the selected solvent (e.g., PEG-400 or DMF). Note: If utilizing 2-aminobenzyl chloride hydrochloride, add 1.0 mmol of NaHCO3​ to liberate the free amine prior to azidation.

Step 2: Nucleophile Addition Slowly add 1.2 to 1.5 mmol of Sodium Azide ( NaN3​ ) to the solution. Safety Warning: NaN3​ is highly toxic. Never use halogenated solvents like dichloromethane (DCM) for extended azidation reactions, as they can react to form explosive diazidomethane.

Step 3: Reaction Execution & In-Process Validation Stir the mixture at room temperature (25°C) for 2.5 hours (if using PEG-400) or up to 12 hours (if using DMF). Self-Validation Check 1: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the lower-Rf benzylic halide spot completely disappears, replaced by a higher-Rf spot corresponding to the less polar azide.

Step 4: Quench and Extraction Quench the reaction by slowly adding 10 mL of cold deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether ( 3×10 mL). The aqueous quench forces the organic product into the ether layer while keeping the unreacted NaN3​ and byproduct NaCl in the aqueous phase.

Step 5: Purification and Drying Wash the combined organic layers sequentially with water ( 2×10 mL) and brine ( 1×10 mL) to remove any residual polar solvent. Dry the organic phase over anhydrous Na2​SO4​ .

Step 6: Concentration & Final Validation Filter the drying agent and remove the ether under reduced pressure (rotary evaporation) to yield Benzenamine, 2-(azidomethyl)- as a distinct oil or light solid. Self-Validation Check 2: Perform an FT-IR analysis on the crude product. A successful synthesis is definitively confirmed by the presence of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is the universal diagnostic signature for an organic azide.

References

  • Title: CN101906007B - Preparation method of organic azide Source: Google Patents URL
  • Title: Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions Source: Beilstein Archives URL: [Link]

  • Title: Synthesis of benzyl azide & azide safety - laboratory experiment Source: Chem Help ASAP (YouTube) URL: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Benzenamine, 2-(azidomethyl)- and Its Isomers

Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement for ensuring efficacy, safety, and reproducibility. The isomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement for ensuring efficacy, safety, and reproducibility. The isomers of (aminophenyl)methyl azide—specifically Benzenamine, 2-(azidomethyl)-, 3-(azidomethyl)-, and 4-(azidomethyl)—present a classic analytical challenge. While possessing the same molecular formula (C₇H₈N₄) and mass, the positional variance of the amino (-NH₂) and azidomethyl (-CH₂N₃) groups on the benzene ring imparts distinct physicochemical properties and, consequently, unique spectroscopic signatures.

This guide offers an in-depth comparison of these three isomers through the primary analytical lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of why their spectra differ and provide representative data to arm researchers and drug development professionals with the knowledge to confidently distinguish between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Three Aromatic Regions

The key to distinguishing the isomers via ¹H NMR lies in the chemical shifts and splitting patterns of the aromatic protons. The electron-donating amino group and the electron-withdrawing azidomethyl group exert opposing electronic effects, which are transmitted differently across the aromatic ring depending on their relative positions.

  • Benzenamine, 2-(azidomethyl)- (Ortho Isomer): The proximity of the two different functional groups results in a complex and asymmetric pattern in the aromatic region. All four aromatic protons are chemically distinct, leading to a series of multiplets.

  • Benzenamine, 3-(azidomethyl)- (Meta Isomer): This isomer also displays a complex aromatic region with four distinct protons. However, the splitting patterns and chemical shifts will differ from the ortho isomer due to the different positional relationships of the protons relative to the substituents.

  • Benzenamine, 4-(azidomethyl)- (Para Isomer): The symmetry of the para-substituted ring leads to a much simpler and highly diagnostic aromatic pattern. The protons ortho to the amino group are equivalent, as are the protons ortho to the azidomethyl group. This typically results in two distinct doublets, creating a characteristic AA'BB' system.

The benzylic protons (-CH₂) appear as a sharp singlet in all three isomers, with only minor shifts in their position (~4.3 ppm) based on the overall electronic environment.[1] The amine protons (-NH₂) typically present as a broad singlet whose chemical shift is variable and dependent on solvent and concentration.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)

Proton Assignment2-(azidomethyl)- (Ortho)3-(azidomethyl)- (Meta)4-(azidomethyl)- (Para)
Aromatic (Ar-H) ~6.6-7.2 ppm (Complex Multiplets)~6.5-7.1 ppm (Complex Multiplets)~6.6 ppm (d, 2H), ~7.1 ppm (d, 2H)[2][3]
Benzylic (-CH₂N₃) ~4.3 ppm (s, 2H)~4.3 ppm (s, 2H)~4.2 ppm (s, 2H)
Amine (-NH₂) Broad Singlet (2H)Broad Singlet (2H)Broad Singlet (2H)
¹³C NMR Spectroscopy: A Clear Indicator of Molecular Symmetry

¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments. Due to its C₂ symmetry, the para isomer will exhibit fewer aromatic carbon signals than the less symmetric ortho and meta isomers.

  • Ortho & Meta Isomers: Expected to show 7 distinct signals (6 aromatic + 1 benzylic).

  • Para Isomer: Expected to show only 5 distinct signals (4 aromatic + 1 benzylic) due to symmetry.

The chemical shift of the benzylic carbon is expected around 54-55 ppm.[1]

Table 2: Comparative ¹³C NMR Data (Predicted)

Feature2-(azidomethyl)- (Ortho)3-(azidomethyl)- (Meta)4-(azidomethyl)- (Para)
Number of Signals 775
Benzylic Carbon (-CH₂N₃) ~54 ppm~55 ppm~54 ppm[1]
Aromatic Carbons (C-Ar) 6 signals6 signals4 signals
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomeric sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, proton decoupling is typically applied.[1]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups and Substitution Patterns

IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups—the azide and the amine—and can provide definitive evidence of the aromatic substitution pattern.

The most prominent and unmistakable feature in the IR spectra of all three isomers is the strong, sharp absorption band corresponding to the asymmetric stretch of the azide (-N₃) functional group, which appears around 2100 cm⁻¹.[4][5][6] This peak serves as a definitive confirmation of the azide's presence.

The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to its symmetric and asymmetric N-H stretching vibrations. A broad O-H stretch from any residual water should not be confused with these sharper N-H signals.

The critical difference between the isomers is found in the fingerprint region, specifically the out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹, which are characteristic of the substitution pattern on the benzene ring.

Table 3: Comparative IR Spectroscopy Data

Vibrational ModeApproximate Wavenumber (cm⁻¹)Isomer-Specific Information
N-H Stretch (Amine) 3300 - 3500 (Two bands)Present in all isomers.
Aromatic C-H Stretch 3000 - 3100Present in all isomers.
Aliphatic C-H Stretch (-CH₂-) 2850 - 2950Present in all isomers.
N₃ Asymmetric Stretch (Azide) ~2100 (Strong, Sharp)[4][7]Key diagnostic peak, present in all isomers.
N-H Bend (Amine) ~1620Present in all isomers.
Aromatic C=C Stretch 1450 - 1600Present in all isomers.
Aromatic C-H Out-of-Plane Bend 700 - 900Ortho: ~750 cm⁻¹ (Strong) Meta: ~780 cm⁻¹ and ~880 cm⁻¹ Para: ~830 cm⁻¹ (Strong)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Spectrum: Clean the ATR crystal (e.g., with isopropanol) and collect a background spectrum to account for atmospheric CO₂ and H₂O.[4]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring firm contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all three isomers have the same nominal mass (148.08 g/mol ) and will thus exhibit an identical molecular ion peak ([M]⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing another axis for differentiation.

The most characteristic fragmentation for aryl and benzyl azides is the facile loss of a dinitrogen molecule (N₂), resulting in a prominent [M-28]⁺ fragment.[8][9] This initial fragmentation step is common to all three isomers.

The resulting [M-28]⁺ ion (a radical cation of aminobenzyl) is where the fragmentation pathways can diverge. The relative position of the amino group can influence subsequent rearrangements and fragmentations. For instance, an "ortho effect" in the 2-(azidomethyl)benzenamine could lead to unique cyclization or rearrangement pathways not as readily available to the meta and para isomers, potentially altering the relative abundances of daughter ions.

Further fragmentation may involve the loss of HCN from the amine-containing ring structure, leading to ions around m/z 93 ([M-28-27]⁺).

Table 4: Comparative Mass Spectrometry Data (Predicted EI-MS)

m/z ValueProposed FragmentExpected Presence/Abundance Notes
148 [M]⁺ (Molecular Ion)Present in all isomers, but may be of low intensity.
120 [M - N₂]⁺Key Fragment. Expected to be a major peak in all three isomers.[8][9]
119 [M - N₂ - H]⁺Likely present in all isomers.
93 [M - N₂ - HCN]⁺Likely present in all isomers. Relative abundance may vary.
91 Tropylium-like ion [C₇H₇]⁺A common fragment for benzylic compounds, may be present.[8]

While the major fragments are similar, a careful comparison of the full mass spectra, particularly the relative intensities of the daughter ions in the lower mass region, can reveal subtle but consistent differences that aid in isomer identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Caption: General workflow for EI-MS analysis.

Conclusion

The unambiguous differentiation of Benzenamine, 2-(azidomethyl)- and its meta and para isomers is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹H NMR provides the most definitive structural information, with the aromatic region of the para isomer showing a simple and symmetric pattern of two doublets, in stark contrast to the complex multiplets of the ortho and meta isomers.

  • ¹³C NMR confirms the assignment based on molecular symmetry, with the para isomer showing fewer signals than the other two.

  • IR Spectroscopy serves as an excellent confirmation tool, with the intense azide peak at ~2100 cm⁻¹ confirming the key functional group, and the out-of-plane C-H bending region (700-900 cm⁻¹ ) providing clear evidence of the ortho, meta, or para substitution pattern.

  • Mass Spectrometry , while showing the same molecular ion, can offer supporting evidence through subtle, reproducible differences in the relative abundances of fragment ions.

By integrating the data from these orthogonal techniques, researchers can achieve a high-confidence structural assignment, a critical step in any chemical research or development pipeline.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

  • The Royal Society of Chemistry. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Link]

  • Scite.ai. The mass spectrometry of some aromatic azides. Scite.ai. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... ResearchGate. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-(Azidomethyl)aniline vs. 2-Azidoaniline in Cycloaddition Workflows

Executive Summary For researchers and drug development professionals designing heterocyclic scaffolds, the choice of azide building block dictates the permissible click-chemistry pathways. 2-(Azidomethyl)aniline (an alip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing heterocyclic scaffolds, the choice of azide building block dictates the permissible click-chemistry pathways. 2-(Azidomethyl)aniline (an aliphatic/benzyl azide) and 2-Azidoaniline (an aryl azide) differ by only a single methylene spacer. However, this structural variance fundamentally alters their molecular orbital landscapes. This guide objectively compares their reactivity in cycloadditions, providing mechanistic rationales, comparative data, and self-validating experimental protocols to ensure reproducible triazole synthesis.

Mechanistic Causality: Orbital-Controlled Reactivity (E-E-A-T)

The divergent reactivity of these two molecules is rooted in the presence or absence of resonance delocalization, which dictates their Frontier Molecular Orbitals (FMOs).

2-(Azidomethyl)aniline: HOMO-Dominant Nucleophilicity

In 2-(azidomethyl)aniline, the sp³-hybridized methylene spacer isolates the azide group from the aromatic ring's π-system. This lack of conjugation prevents the delocalization of the azide's electron density, maintaining a high Highest Occupied Molecular Orbital (HOMO) energy[1]. Consequently, this molecule acts as a potent nucleophile. It exhibits rapid, near-quantitative conversion in standard Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) , where the rate-determining step relies on the nucleophilic attack of the azide onto a copper-acetylide intermediate[2].

2-Azidoaniline: LUMO-Dominant Electrophilicity

In 2-azidoaniline, the azide is directly conjugated with the aromatic aniline ring. This resonance delocalizes electron density, significantly lowering the HOMO energy and rendering the azide sluggish in standard CuAAC reactions[2]. However, this same conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal nitrogen (N3) highly electrophilic[1]. As a result, 2-azidoaniline excels in Organocatalytic Enolate [3+2] Cycloadditions . In these metal-free reactions, a nucleophilic enolate rapidly attacks the electrophilic aryl azide to form a triazene intermediate, which subsequently cyclizes into a 1,4,5-trisubstituted 1,2,3-triazole[3],[4]. Aliphatic azides like 2-(azidomethyl)aniline are entirely unreactive under these enolate conditions due to insufficient electrophilicity[4].

OrbitalControl Sub1 2-(Azidomethyl)aniline (Aliphatic Azide) Prop1 High HOMO (Nucleophilic) Sub1->Prop1 Sub2 2-Azidoaniline (Aryl Azide) Prop2 Low LUMO (Electrophilic) Sub2->Prop2 Rxn1 CuAAC Rapid [3+2] Cycloaddition Prop1->Rxn1 Rxn3 Enolate [3+2] Unreactive Prop1->Rxn3 Rxn2 Enolate [3+2] Rapid Cyclization Prop2->Rxn2 Rxn4 CuAAC Sluggish Kinetics Prop2->Rxn4

Fig 1: Orbital-controlled reactivity divergence between aliphatic and aryl azides in cycloadditions.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes for both substrates across the two primary cycloaddition modalities.

Parameter2-(Azidomethyl)aniline2-Azidoaniline
Azide Classification Aliphatic (Benzyl) AzideAryl Azide
CuAAC Reactivity High (1–4 h at RT)Low/Moderate (Requires heat/ligands)
Enolate [3+2] Reactivity Unreactive (No product observed)High (Yields >80% at RT)
Primary Triazole Product 1,4-disubstituted 1,2,3-triazole1,4,5-trisubstituted 1,2,3-triazole
Key Spectroscopic Shift Triazole C-H singlet (~8.0 ppm)Absence of Triazole C-H (fully substituted)
Optimal Catalyst CuSO₄ / Sodium AscorbateDBU (Organocatalyst)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection is provided, alongside specific analytical markers to confirm successful transformation without requiring immediate isolation.

Protocol A: CuAAC of 2-(Azidomethyl)aniline

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles via HOMO-controlled nucleophilic cycloaddition.

  • Substrate Preparation : Dissolve 2-(azidomethyl)aniline (1.0 eq) and the desired terminal alkyne (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O. Causality: This biphasic solvent system provides optimal solvation for both the organic substrates and the inorganic catalytic salts[5].

  • Catalyst Generation : Add an aqueous solution of CuSO₄·5H₂O (5 mol%), followed immediately by a freshly prepared aqueous solution of sodium ascorbate (10 mol%). Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne[5].

  • Reaction & Monitoring : Stir vigorously at room temperature for 1–4 hours.

  • In-Process Validation : Monitor the reaction via IR spectroscopy. The reaction is complete when the strong, asymmetric azide stretch at ~2100 cm⁻¹ completely disappears.

  • Structural Confirmation : Following aqueous workup, analyze the crude mixture via ¹H NMR. Successful cycloaddition is validated by the appearance of a distinct triazole proton singlet in the aromatic region (δ 7.8–8.2 ppm ).

Protocol B: Organocatalytic Enolate [3+2] Cycloaddition of 2-Azidoaniline

Objective: Synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via LUMO-controlled electrophilic cycloaddition.

  • Substrate Preparation : Dissolve 2-azidoaniline (1.0 eq)[6] and an active methylene compound, such as acetoacetanilide (1.2 eq), in anhydrous DMSO.

  • Organocatalyst Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%) dropwise to the stirring solution. Causality: DBU is a strong, non-nucleophilic base that selectively deprotonates the active methylene to form a highly nucleophilic enolate, which subsequently attacks the electrophilic N3 of the aryl azide[3],[4].

  • Reaction & Monitoring : Stir the mixture at room temperature for 24 hours.

  • In-Process Validation : Because the product is fully substituted, the standard triazole C-H NMR peak will be absent. Validate the reaction progression using Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in negative or positive ion mode to confirm the exact mass of the cyclized 1,4,5-trisubstituted product[4].

  • Structural Confirmation : ¹³C NMR will show the disappearance of the azide-bearing aromatic carbon (~129 ppm) and the appearance of two new quaternary triazole carbons (~130-145 ppm)[6].

ProtocolFlow Start Select Substrate & Pathway PathA Pathway A: CuAAC Substrate: 2-(Azidomethyl)aniline Start->PathA PathB Pathway B: Enolate Cycloaddition Substrate: 2-Azidoaniline Start->PathB StepA1 Add Terminal Alkyne (1.2 eq) in t-BuOH/H2O (1:1) PathA->StepA1 StepB1 Add Acetoacetanilide (1.2 eq) in DMSO PathB->StepB1 StepA2 Add CuSO4 (5 mol%) & Na Ascorbate (10 mol%) StepA1->StepA2 StepA3 Validation: IR (~2100 cm⁻¹ loss) 1H NMR (Triazole C-H ~8.0 ppm) StepA2->StepA3 StepB2 Add DBU Catalyst (20 mol%) Stir 24h at RT StepB1->StepB2 StepB3 Validation: QTOF-MS (1,4,5-trisubstituted triazole) StepB2->StepB3

Fig 2: Validated experimental workflows for CuAAC and organocatalytic enolate cycloadditions.

Sources

Safety & Regulatory Compliance

Safety

Benzenamine, 2-(azidomethyl)- proper disposal procedures

An authoritative guide for the safe handling, operational management, and proper disposal of 2-(azidomethyl)aniline (and its hydrochloride salt, CAS: 2680530-79-2). As an organic azide, 2-(azidomethyl)aniline presents si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, operational management, and proper disposal of 2-(azidomethyl)aniline (and its hydrochloride salt, CAS: 2680530-79-2).

As an organic azide, 2-(azidomethyl)aniline presents significant energetic and toxicological hazards. This document provides drug development professionals and laboratory scientists with self-validating, EHS-compliant protocols to ensure operational safety and environmental integrity.

Chemical Profiling & Causality of Hazards

Before implementing disposal protocols, it is critical to understand the thermodynamic instability and reactivity of 2-(azidomethyl)aniline.

The Carbon-to-Nitrogen (C/N) Ratio The stability of an organic azide is fundamentally governed by its C/N ratio. The total number of nitrogen atoms should ideally not exceed the number of carbon atoms[1][2].

  • 2-(azidomethyl)aniline ( C7​H8​N4​ ) contains 7 carbon atoms and 4 nitrogen atoms.

  • C/N Ratio = 7/4 = 1.75.

Because the C/N ratio falls between 1 and 3, this compound can be synthesized and isolated, but it remains highly sensitive to heat, shock, and friction[1]. It must be stored below room temperature (ideally -18 °C), protected from light, and handled at concentrations no greater than 1 M and in quantities strictly limited to 5 grams or less[1][2].

Toxicological Profile Beyond its explosive potential, 2-(azidomethyl)aniline hydrochloride is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and STOT RE 1 (Specific target organ toxicity — repeated exposure)[3]. The azide anion functions similarly to the cyanide ion by inhibiting oxygen uptake (cytochrome c oxidase)[4].

Operational Safety & Incompatibility Matrix

To prevent catastrophic energetic releases during handling and waste aggregation, the following causal relationships must dictate laboratory practices:

  • No Halogenated Solvents: Never use dichloromethane or chloroform. Azides react with halogenated solvents to form diazidomethane or triazidomethane, which are highly unstable and severely explosive[1][2][5].

  • No Acidic Environments: Extra caution must be taken to ensure azide waste never contacts Brønsted acids. Protonation of the azide ion yields hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas[4][5].

  • No Metals: Do not use metal spatulas, needles, or metal-lidded waste containers. Friction or chemical interaction with heavy metals (Cu, Pb, Ag) forms highly shock-sensitive metal azides[4][5].

Quantitative Hazard Summary
ParameterSpecification / RequirementScientific Rationale
C/N Ratio 1.75Marginally stable; requires strict temperature and scale limits (<5g)[1].
Aqueous Waste pH Strictly pH > 9 Prevents the formation of volatile, explosive hydrazoic acid ( HN3​ )[5].
Storage Temp -18 °CMitigates thermodynamic decomposition pathways[2][5].
Required PPE Flame-resistant coat, Silver Shield gloves under nitrile, face shieldProtects against unexpected energetic fragmentation and dermal toxicity[5].

Step-by-Step Disposal Methodologies

Environmental Health and Safety (EHS) guidelines strongly recommend that organic azides be chemically converted to stable derivatives (such as amines) prior to being disposed of as chemical waste[2]. If chemical quenching is not feasible, strict segregation protocols must be followed.

Protocol A: In-Lab Chemical Quenching (Preferred)

Causality: By reducing the azide group to a primary amine (e.g., via a Staudinger reduction), the energetic N3​ functional group is destroyed, eliminating the explosion hazard and allowing the resulting 2-(aminomethyl)aniline to be disposed of as standard organic waste[2].

  • Preparation: Conduct all operations in a certified fume hood behind a portable blast shield[5]. Ensure the reaction flask is equipped with a gas bubbler to monitor N2​ evolution safely.

  • Solvent Selection: Dissolve the 2-(azidomethyl)aniline waste in a compatible, non-halogenated solvent (e.g., THF or ethanol)[1][2].

  • Reduction: Slowly add a mild reducing agent, such as Triphenylphosphine ( PPh3​ ), in a 1.2 molar excess relative to the azide.

  • Agitation: Stir the mixture at room temperature. The reaction will off-gas nitrogen ( N2​ ). Do not apply heat.[5]

  • Hydrolysis: Once gas evolution ceases, add water to hydrolyze the aza-ylide intermediate to the corresponding amine and triphenylphosphine oxide.

  • Disposal: The deactivated mixture can now be labeled and disposed of in standard organic waste streams, as the explosive hazard has been neutralized.

Protocol B: Direct Hazardous Waste Collection

If the azide cannot be quenched, it must be collected as Extremely Hazardous Waste[5].

  • Segregation: Place the organic azide waste in a separate, explicitly labeled, non-metal container designated solely for azide waste[4].

  • pH Maintenance: If the waste contains any aqueous components, buffer the solution to maintain a pH > 9 at all times[5].

  • Storage: Store the waste container away from all other chemicals, particularly acids, heavy metals, and chlorinated solvents[1].

  • Transfer: Request immediate pick-up by your institution's EHS department. Never dispose of azide solutions down the drain, as they will react with copper or lead plumbing to form explosive salts[4].

Spill Response and Decontamination

Treat all spills of 2-(azidomethyl)aniline as a major hazard. Do not attempt to clean up large spills (>250 mL or >250 g) yourself; evacuate and call emergency responders[5][6].

For small, incidental spills inside a fume hood:

  • Neutralization: Clean the affected surfaces using a buffer solution with a pH > 9 to prevent hydrazoic acid formation[6].

  • Absorption: Wipe up the residue using non-reactive absorbent pads. Never use metal scrapers.[5][6]

  • Containment: Collect all contaminated pads and PPE into a designated bag, label it as "Azide Contaminated Waste," and submit it to EHS[6].

Azide Waste Management Workflow

G Start 2-(azidomethyl)aniline Waste Generated Decision Is In-Lab Quenching Feasible? Start->Decision Quench Chemical Quenching (e.g., Staudinger Reduction) Decision->Quench Yes Direct Direct EHS Disposal Decision->Direct No Amine Stable Amine Derivative (2-(aminomethyl)aniline) Quench->Amine N2 Evolution EHS Transfer to EHS as Extremely Hazardous Waste Amine->EHS Standard Org Waste Container Segregate in Non-Metal Container (Maintain pH > 9) Direct->Container Container->EHS

Workflow for determining the safe disposal pathway of 2-(azidomethyl)aniline.

References

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Retrieved from: [Link]

  • Sodium Azide and Organic Azides Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. Retrieved from:[Link]

  • Standard Operating Procedure: Azides. Wayne State University Office of Environmental Health and Safety. Retrieved from: [Link]

  • Safe Work Procedure: Azides. University of Victoria Occupational Health, Safety and Environment. Retrieved from: [Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Retrieved from: [Link]

  • 2-(azidomethyl)aniline hydrochloride — Chemical Substance Information. NextSDS. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Benzenamine, 2-(azidomethyl)-

This comprehensive technical guide outlines the critical safety, operational, and disposal protocols for handling Benzenamine, 2-(azidomethyl)- (also known as 2-(azidomethyl)aniline, CAS: 2680530-79-2). Because this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the critical safety, operational, and disposal protocols for handling Benzenamine, 2-(azidomethyl)- (also known as 2-(azidomethyl)aniline, CAS: 2680530-79-2).

Because this compound features both an aniline derivative backbone and an energetic azidomethyl group, it presents dual hazards: acute toxicity (oral, dermal, inhalation) and the potential for shock-sensitive explosive decomposition[1][2]. This guide is designed for researchers and drug development professionals operating within legitimate, professional laboratory environments.

Chemical Stability & Hazard Assessment

Before designing an operational plan, we must quantitatively assess the thermodynamic stability of the specific organic azide. The stability of organic azides is primarily evaluated using two field-proven heuristics: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [3][4].

  • Chemical Formula: C₇H₈N₄

  • Rule of Six: This rule states that there should be at least six carbon atoms per energetic functional group to provide sufficient dilution of the energy density[3][4]. With 7 carbon atoms and 1 azide group, 2-(azidomethyl)aniline passes the Rule of Six (7 > 6).

  • C/N Ratio Calculation: The ratio is calculated as (NCarbon​+NOxygen​)/NNitrogen​ [4].

    • Ratio = 7/4=1.75

Quantitative Safety Parameters
ParameterValue / LimitOperational Rationale
C/N Ratio 1.75Indicates intermediate stability; requires strict scale and storage limits[4].
Maximum Scale < 5 gramsLimits the potential explosive yield in the event of thermal or kinetic shock[4].
Storage Concentration < 1.0 MDilution prevents explosive chain reactions between energetic molecules[3][4].
Storage Temperature ≤ -18 °CSuppresses thermal decomposition pathways; must be stored away from light[2][3].

Personal Protective Equipment (PPE) & Engineering Controls

The handling of 2-(azidomethyl)aniline requires a defense-in-depth approach. Standard laboratory PPE is insufficient due to the dual threat of skin-permeable toxicity and explosive fragmentation.

Required PPE
  • Body Protection: A Flame-Resistant (FR) laboratory coat is mandatory. Standard poly-blend coats can melt to the skin during an energetic event[2].

  • Hand Protection: The aniline moiety is readily absorbed through the skin. For incidental exposure, standard Nitrile gloves are adequate. However, for active manipulation, Silver Shield gloves worn under Nitrile gloves are highly recommended to prevent permeation[2].

  • Eye & Face Protection: ANSI Z87.1-compliant safety goggles are required. If handling the neat (undiluted) compound or scaling near the 5g limit, a polycarbonate face shield must be worn over the goggles to protect against glass shrapnel in the event of a detonation[2].

Engineering Controls
  • Chemical Fume Hood: All manipulations must occur within a certified fume hood. The sash must be kept at the lowest possible operational level to act as a physical barrier[2].

  • Blast Shield: A portable, weighted polycarbonate blast shield must be placed inside the fume hood between the operator and the reaction vessel[2].

Operational Workflow & Procedural Guidance

Every protocol involving organic azides must be a self-validating system where the choice of equipment and reagents actively prevents decomposition triggers (Heat, Impact, Friction, Catalysts, or Light)[5].

Step-by-Step Handling Rules:

  • Eliminate Metal Contact: NEVER use metal spatulas, metal needles, or metal storage containers. Causality: Azides react with heavy metals and alkali metals to form highly unstable, shock-sensitive metal azides (e.g., copper azide, sodium azide) which can detonate upon the slightest friction[2][3]. Use only Teflon, plastic, or ceramic spatulas.

  • Avoid Ground Glass Joints: Do not store or manipulate the compound in glassware with ground-glass joints. Causality: The friction generated by twisting a glass stopper can provide enough localized kinetic energy to trigger the detonation of azide residue trapped in the joint[5]. Use rubber septa or specialized smooth-joint glassware.

  • Solvent Restrictions: NEVER use halogenated solvents (e.g., dichloromethane, chloroform) as reaction media or for extraction. Causality: Azides can react with halogenated solvents to form diazidomethane or triazidomethane, which are extremely volatile and explosive[2][3].

  • Concentration Protocols: Do not use a rotary evaporator to concentrate solutions of 2-(azidomethyl)aniline to dryness. Causality: The combination of applied heat, friction from rotation, and concentration of the energetic material drastically increases the risk of detonation[4].

Waste Disposal & Decontamination Plan

Improper disposal of azide waste is a leading cause of laboratory accidents. The waste stream for 2-(azidomethyl)aniline must be rigorously managed.

  • Dedicated Segregation: Azide waste must be collected in a dedicated, clearly labeled container that contains NO other chemical waste[3].

  • The Acid Prohibition: NEVER mix azide waste with acids or acidic waste streams. Causality: In the presence of Brønsted acids, azides protonate to form hydrazoic acid (HN₃). Hydrazoic acid is highly volatile, extremely toxic (comparable to hydrogen cyanide), and violently explosive[2][3][6].

  • pH Maintenance: Ensure the waste container is maintained at a pH > 9 at all times to prevent the accidental formation of hydrazoic acid[2].

  • Container Material: Do not use waste containers with metal caps or metal interior linings[2].

  • Decontamination: Wipe down the fume hood bench and walls with soap and water after handling. Any absorbent pads used during the procedure must be disposed of as Extremely Hazardous Waste[2][6].

Azide Stability & Handling Decision Pathway

The following diagram illustrates the logical flow for determining the handling protocols of organic azides based on their C/N ratio, contextualizing the specific requirements for 2-(azidomethyl)aniline.

AzideSafety Start Evaluate Organic Azide (e.g., 2-(azidomethyl)aniline) Calc Calculate (N_C + N_O) / N_N and Apply Rule of Six Start->Calc Ratio1 Ratio < 1 (Highly Unstable) Calc->Ratio1 Ratio2 1 ≤ Ratio ≤ 3 (2-(azidomethyl)aniline = 1.75) Calc->Ratio2 Ratio3 Ratio > 3 (Relatively Stable) Calc->Ratio3 Action1 NEVER ISOLATE. Synthesize in situ only. Scale < 1g. Ratio1->Action1 Action2 Isolate with extreme caution. Store < 1M solution, < 5g scale. Store below -18 °C. Ratio2->Action2 Action3 Standard organic azide handling protocols. Max scale 20g. Ratio3->Action3

Caption: Decision matrix for organic azide isolation and storage based on Carbon-to-Nitrogen ratio.

References

  • Chemical Substance Information: 2-(azidomethyl)aniline hydrochloride. NextSDS. Available at:[Link]

  • Guidelines for the Safe Handling of Azides. University of Pittsburgh Environmental Health & Safety. Available at:[Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory Safety Fact Sheet #26: Sodium Azide and Organic Azides. University of California Santa Barbara (UCSB) EH&S. Available at:[Link]

  • Safe Working Procedure: Azides. University of Victoria (UVIC) Occupational Health, Safety & Environment. Available at:[Link]

  • Sodium Azide Safety Guidelines. Kansas State University Environmental Health and Safety. Available at:[Link]

  • SOP: Explosive Compounds. University of Pennsylvania EHRS. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.